Chromoionophore VI
Description
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Structure
2D Structure
Properties
IUPAC Name |
octadecyl 2-(4,5-dibromo-3-hydroxy-6-oxoxanthen-9-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46Br2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-44-38(43)28-21-18-17-20-27(28)33-29-22-24-31(41)34(39)36(29)45-37-30(33)23-25-32(42)35(37)40/h17-18,20-25,41H,2-16,19,26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRQTSPKAXLQLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46Br2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409202 | |
| Record name | Chromoionophore VI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138833-47-3 | |
| Record name | 4′,5′-Dibromofluorescein octadecyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138833-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromoionophore VI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Chromoionophore VI: Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromoionophore VI, scientifically known as 9-(diethylamino)-5-(octadecanoylimino)-5H-benzo[a]phenoxazine and also referred to by its ETH designation, ETH 5350, is a highly lipophilic, hydrogen ion-selective chromoionophore. Its profound color change upon protonation and deprotonation makes it a valuable component in the fabrication of optical sensors, particularly for the determination of various ions in aqueous solutions. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and experimental applications of this compound, with a focus on its role in chemical sensing.
Discovery and Core Structure
This compound belongs to the benzo[a]phenoxazine class of dyes, which are structurally related to Nile Blue. The core structure consists of a rigid pentacyclic system with a diethylamino group at the 9-position, which acts as an electron-donating group, and an imino group at the 5-position, which serves as the protonation site. The long-chain octadecanoyl group attached to the imino nitrogen imparts high lipophilicity to the molecule, ensuring its stable incorporation into polymeric membranes used in optical sensors.
The development of this compound arose from the need for highly sensitive and selective optical transducers for ion-selective electrodes (ISEs) and optodes. Its design allows for a significant spectral shift upon changes in pH within the sensing membrane, which can be coupled to the concentration of a target analyte through the use of a specific ionophore.
Synthesis of this compound
Generalized Synthetic Pathway:
Caption: Generalized synthetic scheme for this compound.
Physicochemical and Optical Properties
This compound is a dark-colored solid, highly soluble in organic solvents and plasticizers commonly used in sensor membranes, such as bis(2-ethylhexyl) sebacate (DOS) and 2-nitrophenyl octyl ether (o-NPOE). Its key characteristic is the significant change in its absorption spectrum upon protonation.
| Property | Value | Conditions |
| Chemical Formula | C44H65N3O | |
| Molecular Weight | 652.01 g/mol | |
| Appearance | Dark crystalline solid | |
| λmax (Deprotonated Form) | ~536 nm | In PVC membrane |
| λmax (Protonated Form) | ~665 nm | In PVC membrane |
| pKa | High (specific value depends on membrane composition) | In polymeric membrane |
Table 1: Physicochemical and Optical Properties of this compound.
The high pKa of this compound is advantageous for its use in sensors for anions, as it allows for a strong driving force for the co-extraction of the anion and a proton into the sensing membrane.
Mechanism of Action in Optical Sensors
This compound functions as a hydrogen ion indicator within a lipophilic sensor membrane. The general principle of operation in an anion-selective optode is based on a co-extraction mechanism.
Caption: Ion-exchange mechanism in a sensor membrane.
In the absence of the target anion in the sample, the chromoionophore is in its deprotonated, colored form. When the sensor is exposed to a sample containing the target anion, the ionophore selectively binds to the anion at the membrane-sample interface. To maintain charge neutrality within the organic membrane, a proton from the sample is co-extracted and protonates the chromoionophore. This protonation leads to a color change in the membrane, which can be measured spectrophotometrically. The extent of this color change is proportional to the concentration of the target anion in the sample.
Experimental Protocols
Preparation of a Nitrite-Selective Optical Membrane
This protocol describes the fabrication of a typical PVC-based optical sensing membrane for the detection of nitrite ions.
Materials:
-
This compound
-
Rhodium(III) 5,10,15,20-tetrakis(p-tert-butylphenyl)porphyrin (Rh-tBTPP) (Nitrite Ionophore)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
2-Nitrophenyl octyl ether (o-NPOE) (Plasticizer)
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Tetrahydrofuran (THF), anhydrous
Procedure:
-
Cocktail Preparation: In a glass vial, dissolve the following components in approximately 1 mL of THF:
-
10 mg PVC
-
20 mg o-NPOE
-
0.5 mg this compound
-
1.0 mg Rh-tBTPP
-
-
Membrane Casting: Cast the homogenous solution onto a clean glass slide or into a glass ring placed on a glass slide.
-
Solvent Evaporation: Allow the THF to evaporate slowly in a dust-free environment for at least 24 hours.
-
Membrane Conditioning: Once the membrane is formed, condition it in a buffer solution (e.g., 50 mM phosphate buffer, pH 4.5) for several hours before use.
Measurement Workflow
Caption: Experimental workflow for sensor measurement.
Data Acquisition:
The absorbance of the membrane is typically measured at two wavelengths corresponding to the peaks of the deprotonated and protonated forms of this compound (e.g., 536 nm and 665 nm). The ratio of the absorbance at these two wavelengths is then used to determine the degree of protonation of the chromoionophore, which is related to the analyte concentration.
Conclusion
This compound is a well-established and versatile optical transducer for the development of ion-selective sensors. Its high lipophilicity ensures stable incorporation into sensing membranes, while its distinct color change upon protonation provides a sensitive and reliable analytical signal. The understanding of its synthesis, properties, and mechanism of action, as outlined in this guide, is crucial for the rational design and optimization of novel optical sensing platforms for a wide range of applications in environmental monitoring, clinical diagnostics, and industrial process control.
An In-depth Technical Guide to Lipophilic pH Indicators for Ion-Selective Sensors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of lipophilic pH indicators, also known as chromoionophores, and their application in the development of ion-selective sensors. These sensors are critical tools in a variety of fields, from environmental monitoring and industrial process control to biomedical research and pharmaceutical development. This document details the core principles of these sensors, provides structured data on key indicators, outlines detailed experimental protocols, and visualizes the underlying mechanisms and workflows.
Introduction to Lipophilic pH Indicators in Ion-Selective Sensing
Ion-selective sensors are analytical devices that measure the activity of a specific ion in a sample. They typically consist of a membrane that selectively interacts with the target ion. Lipophilic pH indicators are essential components in optical ion-selective sensors (optodes) and can also be used in potentiometric sensors. These indicators are organic dyes that are soluble in the lipophilic sensor membrane and change their optical properties (color or fluorescence) in response to changes in pH within the membrane.
The operational principle of most ion-selective sensors relies on an ion-exchange mechanism at the sample-membrane interface.[1] An ionophore, a molecule that selectively binds the target ion, facilitates the transfer of the target ion from the aqueous sample into the organic membrane phase. To maintain charge neutrality within the membrane, this transfer is coupled with the exchange of another ion, typically a proton (H+). The lipophilic pH indicator, which is also embedded in the membrane, responds to this change in proton concentration, resulting in a measurable optical signal that is proportional to the concentration of the target ion.[1]
The key components of an ion-selective sensor membrane are:
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Polymer Matrix: Provides mechanical stability to the sensor. Poly(vinyl chloride) (PVC) is a commonly used polymer.
-
Plasticizer: A lipophilic solvent that dissolves the other membrane components and ensures the mobility of ions and ionophores within the membrane.
-
Ionophore: A molecule that selectively binds the target ion. The choice of ionophore determines the selectivity of the sensor.
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Lipophilic pH Indicator (Chromoionophore): An acid-base indicator that transduces the change in intramembrane pH into an optical signal.
-
Ionic Additives (Optional): Lipophilic salts can be added to the membrane to reduce membrane resistance and improve the sensor's response characteristics.
Properties of Common Lipophilic pH Indicators
The selection of a suitable lipophilic pH indicator is crucial for the optimal performance of an ion-selective sensor. The most important property of a chromoionophore is its acid dissociation constant (pKa) within the specific membrane environment, as this determines the sensor's working range. The pKa of an indicator can be significantly influenced by the composition of the membrane, particularly the type of polymer and plasticizer used.
Below is a table summarizing the properties of some commonly used lipophilic pH indicators. Please note that the pKa values are highly dependent on the membrane composition and the values provided should be considered as approximations.
| Chromoionophore | Common Name/Abbreviation | pKa (in PVC membrane) | Typical Wavelengths (nm) | Notes |
| 9-(Diethylamino)-5-(octadecanoylimino)-5H-benzo[a]phenoxazine | Chromoionophore I / ETH 5294 | ~11.1 - 12.0[2] | Abs: ~555 (deprotonated), ~664 (protonated) | A widely used indicator with a high pKa, suitable for sensors for strongly complexed cations. |
| 9-Dimethylamino-5-[4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)phenylimino]benzo[a]phenoxazine | Chromoionophore II / ETH 2439 | Varies with membrane | - | A phenoxazine derivative used in various ion-selective optodes. |
| 4',5'-Dibromofluorescein octadecyl ester | - | - | - | A lipophilic derivative of fluorescein. |
| Nile Blue Derivatives | - | Varies (e.g., ~6-8 for some derivatives)[3] | Abs/Em: ~630 / ~670 | The pKa and spectral properties can be tuned by chemical modification.[4][5] |
| SNARF®-1 and pHrodo™ Red lipid conjugates | - | Varies | - | Fluorescent indicators that can be covalently linked to lipids for membrane incorporation. |
Signaling Mechanisms in Ion-Selective Sensors
The signaling mechanism in ion-selective sensors based on lipophilic pH indicators involves a coupled transport of the target ion and protons across the sample/membrane interface.
Cation-Selective Sensors
In a cation-selective sensor, the ionophore (L) selectively binds the target cation (M⁺) from the sample and transports it into the membrane phase. To maintain charge neutrality, a proton (H⁺) is released from the protonated chromoionophore (H-Ind⁺) into the aqueous sample. This deprotonation of the chromoionophore leads to a change in its absorbance or fluorescence.
Anion-Selective Sensors
For an anion-selective sensor, the ionophore (L), which is often a charged species itself (e.g., a metal complex), facilitates the extraction of the target anion (A⁻) from the sample into the membrane. This process is coupled with the co-extraction of a proton (H⁺) from the sample, which then protonates the deprotonated chromoionophore (Ind). The resulting change in the protonation state of the indicator produces the optical signal.
Experimental Protocols
This section provides a generalized, step-by-step protocol for the fabrication of a PVC membrane-based ion-selective optode.
Materials and Reagents
-
High molecular weight poly(vinyl chloride) (PVC)
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Plasticizer (e.g., bis(2-ethylhexyl) sebacate (DOS), o-nitrophenyl octyl ether (o-NPOE))
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Ionophore selective for the target ion
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Lipophilic pH indicator (Chromoionophore)
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Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate (KTpClPB)) (optional)
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Tetrahydrofuran (THF), analytical grade
Preparation of the Membrane Cocktail
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Component Weighing: Accurately weigh the membrane components. A typical composition might be (by weight):
-
33% PVC
-
65-66% Plasticizer
-
1-2% Ionophore + Chromoionophore + Ionic Additive
-
-
Dissolution: Dissolve the weighed components in a minimal amount of THF in a small, clean glass vial.
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Homogenization: Stir the mixture with a magnetic stirrer until all components are completely dissolved and the solution is homogeneous.
Membrane Casting and Sensor Fabrication
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Casting: Pour the membrane cocktail into a glass ring (e.g., 20-30 mm diameter) placed on a clean, flat glass plate.
-
Solvent Evaporation: Cover the casting ring with a watch glass to allow for slow evaporation of the THF. Let the membrane form overnight at room temperature in a dust-free environment.
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Membrane Cutting: Once the membrane is fully formed and the solvent has evaporated, carefully peel it from the glass plate. Cut out small discs of the desired size (e.g., 5-7 mm diameter) for sensor fabrication.
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Sensor Assembly (for Optodes): Mount the membrane disc at the end of a suitable support, such as a plasticized PVC tube or a fiber optic probe.
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Conditioning: Before use, condition the sensor membrane by soaking it in a solution of the primary ion for a few hours. This step ensures that the membrane is equilibrated with the target ion.
Conclusion
Lipophilic pH indicators are indispensable components in the design of ion-selective optical sensors. Their ability to transduce ion-exchange events at the membrane surface into a measurable optical signal provides a versatile platform for the detection of a wide range of ions. The performance of these sensors is critically dependent on the properties of the chosen chromoionophore, particularly its pKa in the membrane environment, as well as the overall composition of the sensor membrane. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals engaged in the development and application of ion-selective sensor technologies. Further research into novel lipophilic indicators with tailored pKa values and enhanced photophysical properties will continue to drive innovation in this important field of analytical chemistry.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
4',5'-Dibromofluorescein Octadecyl Ester: A Technical Guide for Researchers
An In-depth Guide to the Applications of a Lipophilic Fluorescent Probe in Cellular and Biochemical Assays
Introduction
4',5'-Dibromofluorescein octadecyl ester is a lipophilic derivative of the fluorescent dye 4',5'-Dibromofluorescein. The addition of the C18 octadecyl ester chain confers significant hydrophobicity, making it an ideal candidate for incorporation into lipid bilayers and other nonpolar environments. This property, combined with the inherent fluorescence of the dibromofluorescein core, enables its use in a variety of applications, particularly in the fields of cell biology, biochemistry, and drug discovery. This technical guide provides an overview of its core applications, detailed experimental protocols, and the underlying principles of its use.
Physicochemical and Spectroscopic Properties
| Property | Value (for 4',5'-Dibromofluorescein) | Source |
| Molecular Formula | C20H10Br2O5 | N/A |
| Molecular Weight | 490.10 g/mol | N/A |
| Excitation Maximum (λex) | ~520 nm | N/A |
| Emission Maximum (λem) | ~535 nm | N/A |
| Extinction Coefficient | Not widely reported | N/A |
| Quantum Yield | Not widely reported | N/A |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, ethanol) | N/A |
| Insoluble in water | N/A |
Note: The octadecyl ester (C38H46Br2O5, MW: 742.57 g/mol ) will have significantly increased lipophilicity and will be virtually insoluble in aqueous solutions without the aid of surfactants or carriers. The spectral properties are expected to be similar to the parent compound but may exhibit slight shifts depending on the solvent environment.
Core Applications
The unique properties of 4',5'-Dibromofluorescein octadecyl ester make it suitable for two primary areas of research: as a lipophilic membrane tracer and as a fluorescent probe in polarization assays.
Lipophilic Membrane Tracer
The long octadecyl chain allows the molecule to readily insert and diffuse into cellular membranes. This makes it an excellent tool for labeling and tracking cell populations, organelles, or lipid domains.
Principle: The probe is introduced to a cell suspension or tissue, where it rapidly partitions into the lipid bilayers of plasma membranes and intracellular organelles. The lateral diffusion of the probe within the membrane allows for uniform labeling of the entire cell. Once incorporated, the probe is typically well-retained, allowing for long-term tracking of labeled cells.
Key Uses:
-
Cell Tracking: Labeled cells can be monitored in co-culture experiments or after transplantation to track their migration and fate.
-
Membrane Dynamics: Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used with this probe to study membrane fluidity and the diffusion of lipid components.
-
Cell-Cell Fusion: Transfer of the dye between adjacent cell membranes can be used as an indicator of cell fusion events.
Fluorescence Polarization (FP) Assays
Fluorescence polarization is a powerful technique for studying molecular interactions in solution. It relies on the principle that a small, rapidly tumbling fluorescent molecule (the tracer) will have a low polarization value, while a large molecule or complex that tumbles slowly will have a high polarization value.
Principle: When 4',5'-Dibromofluorescein octadecyl ester (the tracer) binds to a larger molecule (e.g., a protein), its rate of rotation slows dramatically. This change in rotational motion is detected as an increase in the polarization of the emitted fluorescence. In a competitive assay format, an unlabeled compound can compete with the fluorescent tracer for binding to the target molecule, resulting in a decrease in fluorescence polarization.
Key Uses:
-
Receptor-Ligand Binding Assays: Quantifying the affinity of a ligand for its receptor.
-
Enzyme Kinetics: Monitoring the interaction of an enzyme with its substrate or inhibitor.
-
High-Throughput Screening (HTS): Screening large compound libraries for potential drug candidates that disrupt a specific molecular interaction.
Experimental Protocols
The following are example protocols for the key applications of 4',5'-Dibromofluorescein octadecyl ester. These should be considered as starting points and may require optimization for specific experimental systems.
Protocol 1: General Cell Membrane Labeling
-
Reagent Preparation:
-
Prepare a 1 to 5 mM stock solution of 4',5'-Dibromofluorescein octadecyl ester in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
For adherent cells, grow them on coverslips or in culture dishes to the desired confluency.
-
For suspension cells, harvest and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
-
Labeling Procedure:
-
Dilute the stock solution to a final working concentration of 1 to 10 µM in pre-warmed culture medium or buffer. The optimal concentration should be determined empirically.
-
For adherent cells, remove the culture medium and add the labeling solution.
-
For suspension cells, resuspend the cell pellet in the labeling solution.
-
Incubate the cells for 5 to 30 minutes at 37°C. The incubation time may need to be optimized.
-
Remove the labeling solution and wash the cells two to three times with fresh, pre-warmed medium or buffer to remove unincorporated probe.
-
-
Imaging:
-
Image the labeled cells using a fluorescence microscope equipped with standard fluorescein filter sets (e.g., excitation ~488 nm, emission ~520 nm).
-
Protocol 2: Competitive Fluorescence Polarization Binding Assay
-
Reagent Preparation:
-
Assay Buffer: A buffer appropriate for the target protein (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).
-
Tracer (4',5'-Dibromofluorescein octadecyl ester): Prepare a concentrated stock in DMSO. The final concentration in the assay should be low (typically 1-10 nM) and determined empirically.
-
Target Protein: Purified protein at a concentration sufficient to cause a significant shift in polarization when bound to the tracer.
-
Competitor Compound: A series of dilutions of the unlabeled test compound.
-
-
Assay Procedure:
-
Add assay buffer to the wells of a black, low-binding microplate.
-
Add the competitor compound at various concentrations.
-
Add the target protein to all wells except for the "tracer only" controls.
-
Add the tracer (4',5'-Dibromofluorescein octadecyl ester) to all wells.
-
Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
-
Plot the fluorescence polarization values as a function of the competitor concentration.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value of the competitor.
-
Signaling Pathways and Mechanisms of Action
4',5'-Dibromofluorescein octadecyl ester is not known to directly participate in or modulate specific signaling pathways. Its primary mechanism of action is as a passive probe.
-
As a Membrane Tracer: Its action is based on its physicochemical properties, leading to its partitioning into and lateral diffusion within lipid membranes. It does not actively target any specific membrane components.
-
In Fluorescence Polarization Assays: Its role is that of a reporter molecule. The signal generated (the change in polarization) is a direct consequence of a binding event between the target molecules, not due to any biological activity of the probe itself.
The utility of 4',5'-Dibromofluorescein octadecyl ester lies in its ability to report on biological events (membrane dynamics, molecular binding) without perturbing them.
Conclusion
4',5'-Dibromofluorescein octadecyl ester is a versatile fluorescent probe with significant potential for researchers in cell biology and drug discovery. Its lipophilic nature makes it an effective tool for labeling and tracking cellular membranes, while its fluorescent properties are well-suited for the development of fluorescence polarization-based binding assays. By understanding the principles outlined in this guide and adapting the provided protocols, researchers can effectively leverage this compound to advance their scientific investigations.
In-Depth Technical Guide to Proton-Sensitive Chromoionophores for Anion Detection
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Proton-sensitive chromoionophores are a cornerstone of optical sensing technology for the detection of anions. These organic dyes exhibit changes in their optical properties, such as absorbance or fluorescence, in response to fluctuations in proton concentration. When incorporated into a selective sensing matrix with an anion-specific ionophore, they form the basis of highly sensitive and selective anion optodes. This guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and signaling pathways relevant to the application of proton-sensitive chromoionophores in anion detection.
The fundamental detection mechanism relies on an ion-exchange process at the interface of an aqueous sample and a hydrophobic sensing membrane. The membrane is typically a plasticized polymer, such as poly(vinyl chloride) (PVC), containing the chromoionophore and an anion-selective ionophore. The ionophore selectively binds to the target anion, facilitating its extraction into the membrane. To maintain charge neutrality within the membrane, a proton is co-extracted from the sample, leading to the protonation of the chromoionophore. This protonation event alters the electronic structure of the dye, resulting in a measurable optical signal that correlates with the anion concentration in the sample.
Quantitative Data
The performance of an anion-selective optode is dictated by the physicochemical properties of its components, particularly the pKa of the chromoionophore and the stability constant of the ionophore-anion complex. These parameters are highly dependent on the composition of the sensing membrane, especially the plasticizer used. Below are tables summarizing key quantitative data for common chromoionophores and ionophores.
Table 1: Acidity Constants (pKa) of Proton-Sensitive Chromoionophores in Different PVC Membrane Formulations
| Chromoionophore (ETH Number) | Structure | pKa in PVC-DOS Membrane | pKa in PVC-NPOE Membrane |
| ETH 5294 (Chromoionophore I) | 9-(Diethylamino)-5-(octadecanoylimino)-5H-benzo[a]phenoxazine | 12.8 | 10.5 |
| ETH 2439 | 9-Dimethylamino-5-[4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)phenylimino]benzo[a]phenoxazine | 12.2 | 9.7 |
| ETH 5350 | 5,9-Bis(diethylamino)benzo[a]phenoxazinium perchlorate | 10.0 | 7.8 |
| ETH 5418 | 9-(Diethylamino)-5-(4-nitrophenylimino)-5H-benzo[a]phenoxazine | 9.8 | 7.0 |
| ETH 5315 | 3-Octadecanoylamino-N,N,N',N'-tetramethyl-dipropylenetriamine | 18.0 | 16.0 |
| ETH 7061 | N,N'-Dioctadecyl-N,N'-dipropyl-3,6-dioxaoctanediamide | - | - |
| ETH 7075 | 1,3-Bis(N,N-dioctadecylcarbamoyl)benzene | - | - |
| ETH 2412 | N,N-Dicyclohexyl-N',N'-dioctadecyl-diglycolic diamide | - | - |
Data sourced from reference[1]. DOS: bis(2-ethylhexyl)sebacate; NPOE: o-nitrophenyloctylether.
Table 2: Stability and Selectivity Constants of Anion Ionophores
| Ionophore | Target Anion | Membrane Plasticizer | Logarithmic Stability Constant (log β) | Logarithmic Selectivity Coefficients (log K) |
| Co(III)cobyrinate | NO₂⁻ | DOS | 10.58 | - |
| Co(III)cobyrinate | NO₂⁻ | NPOE | 10.59 | - |
| ETH 9009 (organomercury) | Cl⁻ | DOS | 3.60 (for 2:1 complex) | - |
| ETH 9009 (organomercury) | Cl⁻ | NPOE | 3.61 (for 2:1 complex) | - |
| Thiourea-based ionophore IV | Cl⁻ | - | - | Increased selectivity over SCN⁻ |
Data for Co(III)cobyrinate and ETH 9009 from reference[1]. Data for thiourea-based ionophore from reference[2].
Experimental Protocols
Synthesis of a Proton-Sensitive Chromoionophore (General Strategy for ETH 5294)
ETH 5294, a derivative of Nile Red, can be synthesized through the condensation of a substituted 1-naphthol with a nitrosophenol derivative. The final step involves the acylation of the resulting phenoxazine dye to introduce the lipophilic octadecanoyl chain, which ensures its retention in the hydrophobic sensing membrane. While a detailed, step-by-step protocol is proprietary, the general synthetic route involves:
-
Synthesis of the Naphthol Precursor: Preparation of a suitably substituted 1-naphthol derivative.
-
Synthesis of the Nitrosophenol Precursor: Preparation of a 2-nitrosophenol derivative, often from a corresponding phenol.
-
Condensation Reaction: Reaction of the naphthol and nitrosophenol precursors in an acidic medium, typically with heating, to form the benzo[a]phenoxazine core.
-
Purification: Purification of the dye by column chromatography.
-
Acylation: Reaction of the purified dye with octadecanoyl chloride in the presence of a base to attach the lipophilic tail.
-
Final Purification: Final purification of the chromoionophore by recrystallization or column chromatography.
Fabrication of an Anion-Selective PVC Membrane Optode
This protocol describes the preparation of a thin-film optical sensor for anion detection.
Materials and Reagents:
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., bis(2-ethylhexyl)sebacate - DOS)
-
Anion Ionophore (selective for the target anion)
-
Proton-Sensitive Chromoionophore (e.g., ETH 5294)
-
Tetrahydrofuran (THF), anhydrous
-
Glass rings or slides for casting
-
Level surface for solvent evaporation
Procedure:
-
Preparation of the Membrane Cocktail:
-
In a clean, dry glass vial, dissolve approximately 33% (w/w) PVC and 66% (w/w) plasticizer (e.g., DOS) in a minimal amount of anhydrous THF. The total weight of PVC and plasticizer is typically around 100 mg.
-
To this solution, add the ionophore and chromoionophore. Typical concentrations are 1-2% (w/w) for the ionophore and 0.5-1% (w/w) for the chromoionophore relative to the total weight of the membrane.
-
Vortex the mixture until all components are completely dissolved, resulting in a clear, homogenous "cocktail."
-
-
Casting the Membrane:
-
Place a clean glass slide or a glass ring on a perfectly level surface in a dust-free environment.
-
Carefully pipette the membrane cocktail onto the glass slide or into the glass ring, allowing it to spread evenly.
-
Cover the casting setup with a petri dish to allow for slow evaporation of the THF. This prevents the formation of pinholes and ensures a uniform membrane.
-
-
Drying and Conditioning:
-
Allow the THF to evaporate completely, which typically takes 12-24 hours. The result is a thin, flexible, colored membrane.
-
Carefully peel the membrane from the glass slide or remove it from the ring.
-
Cut the membrane into small circles of a desired diameter (e.g., 5-7 mm).
-
Condition the membrane by soaking it in a solution of the primary anion for several hours before use.
-
Signaling Pathways and Workflows
Signaling Pathway for Anion Detection
The following diagram illustrates the ion-exchange mechanism that leads to the optical response in a proton-sensitive chromoionophore-based anion sensor.
Caption: Anion detection signaling pathway.
Experimental Workflow for Anion Measurement
This diagram outlines the typical workflow for determining the concentration of an anion using a fabricated optical sensor.
Caption: Experimental workflow for anion analysis.
Conclusion
Proton-sensitive chromoionophores are versatile tools for the development of optical sensors for a wide range of anions. The selectivity and sensitivity of these sensors can be fine-tuned by judicious selection of the ionophore, chromoionophore, and the composition of the hydrophobic membrane. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and implement robust anion detection systems. The continued development of novel chromoionophores and ionophores, along with advancements in sensor fabrication techniques, promises to further expand the applications of this powerful analytical technology.
References
Chromoionophore VI: A Technical Deep Dive into its Absorbance and Fluorescence Spectra
For Researchers, Scientists, and Drug Development Professionals
Chromoionophore VI, also known by its synonym ETH 7075 and chemically as 4',5'-Dibromofluorescein octadecyl ester, is a lipophilic pH indicator crucial in the development of optical sensors for ion detection. Its ability to change color and fluorescence in response to pH variations makes it a valuable tool in various analytical applications, including the determination of ion concentrations in biological and environmental samples. This technical guide provides an in-depth look at the absorbance and fluorescence properties of this compound, along with detailed experimental protocols for its use in optical sensing membranes.
Core Spectroscopic Properties
This compound exhibits distinct changes in its absorbance and fluorescence spectra upon protonation and deprotonation. These spectral shifts are the foundation of its function as a pH indicator in optical sensors.
Absorbance Spectra
In a typical plasticized poly(vinyl chloride) (PVC) membrane, a common matrix for ion-selective optodes, this compound displays well-defined absorbance maxima for its protonated and deprotonated forms. The protonated form of the chromoionophore has an absorbance maximum at approximately 472 nm , while the deprotonated form absorbs maximally at around 536 nm [1]. This significant spectral shift allows for ratiometric measurements, enhancing the accuracy and reliability of the sensor by minimizing interferences from fluctuations in light source intensity or detector sensitivity.
Fluorescence Spectra
The fluorescence properties of this compound are also highly dependent on its protonation state. Generally, the chromoionophore is excited at a wavelength of approximately 530 nm and exhibits an emission maximum at around 560 nm . The intensity of this fluorescence is modulated by the pH of the surrounding microenvironment within the sensor membrane.
Quantitative Spectral Data
A comprehensive understanding of the photophysical properties of this compound requires quantitative data on its molar extinction coefficient and fluorescence quantum yield. While extensive solvent-dependent data remains to be fully compiled in a single source, the following table summarizes the key known spectral parameters.
| Property | Value | Conditions | Reference |
| Absorbance Maximum (Protonated) | ~472 nm | Plasticized PVC membrane | [1] |
| Absorbance Maximum (Deprotonated) | ~536 nm | Plasticized PVC membrane | [1] |
| Excitation Maximum | ~530 nm | Not specified | [2] |
| Emission Maximum | ~560 nm | Not specified | [2] |
Signaling Pathway and Mechanism
The functioning of this compound in an ion-selective optode is based on an ion-exchange mechanism. In a sensor designed for a specific cation, for instance, the membrane is doped with an ionophore that selectively binds the target cation. To maintain charge neutrality within the membrane, this binding event is coupled with the deprotonation of the chromoionophore, leading to a change in its optical properties.
Ion-exchange signaling pathway in a cation-selective optode.
Experimental Protocols
The following provides a generalized yet detailed protocol for the fabrication of a PVC-based optical sensing membrane incorporating this compound. Researchers should adapt the specific quantities and components based on their target analyte and desired sensor characteristics.
Materials
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate (DOS) or o-nitrophenyl octyl ether (o-NPOE))
-
This compound (ETH 7075)
-
Ionophore selective for the target analyte
-
Lipophilic salt/ion exchanger (e.g., potassium tetrakis(4-chlorophenyl)borate (KTpClPB))
-
Tetrahydrofuran (THF), freshly distilled
Membrane Cocktail Preparation
-
Component Weighing: Accurately weigh the membrane components. A typical composition might be:
-
PVC: ~33% by weight
-
Plasticizer: ~65% by weight
-
This compound: ~0.5-1% by weight
-
Ionophore: ~1-2% by weight
-
Lipophilic salt: ~0.1-0.5% by weight
-
-
Dissolution: Dissolve all components in a minimal amount of high-purity THF in a clean, dry glass vial. Ensure complete dissolution by gentle vortexing or sonication. The final solution should be homogenous and free of particulates.
Membrane Casting and Curing
-
Casting: Cast the membrane cocktail onto a clean, flat glass plate or into a glass ring of a defined diameter. The volume of the cocktail will determine the final thickness of the membrane.
-
Solvent Evaporation: Allow the THF to evaporate slowly in a dust-free environment at room temperature. This process can take several hours. Slow evaporation is crucial for forming a homogenous and mechanically stable membrane.
-
Curing: Once the membrane is no longer tacky, it can be carefully peeled from the glass substrate. The membrane can then be cut into smaller discs for incorporation into the sensing device.
Experimental workflow for optode membrane fabrication.
Spectral Measurement
-
Conditioning: The prepared optode membrane should be conditioned in a buffer solution of a known pH to establish a baseline signal.
-
Measurement: The absorbance or fluorescence spectrum of the membrane is then recorded upon exposure to the sample solution containing the target analyte.
-
Data Analysis: The change in absorbance at the respective maxima of the protonated and deprotonated forms, or the change in fluorescence intensity, is correlated to the concentration of the analyte.
This guide provides a foundational understanding of the spectral properties and application of this compound. For specific applications, further optimization of the membrane composition and measurement conditions is recommended to achieve the desired sensor performance.
References
An In-depth Technical Guide to Ion-Carrier Based Chemical Sensors for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, methodologies, and applications of ion-carrier based chemical sensors, with a specific focus on their utility in pharmaceutical research and drug development. These sensors, primarily in the form of ion-selective electrodes (ISEs), offer a powerful analytical tool for the direct, rapid, and selective measurement of a wide range of ionic species, including active pharmaceutical ingredients (APIs), excipients, and clinically relevant electrolytes.
Core Principles and Mechanism of Action
Ion-carrier based chemical sensors operate on the principle of potentiometry, which involves measuring the potential difference between a sensing electrode and a reference electrode under zero-current conditions.[1][2] The key component of the sensing electrode is an ion-selective membrane, typically a polymeric matrix, doped with a specific ion-carrier, also known as an ionophore.[3]
The ionophore is a lipophilic molecule that selectively and reversibly binds to a target ion. This selective interaction at the interface between the sample solution and the membrane generates a phase boundary potential. According to the Nernst equation, this potential is proportional to the logarithm of the activity of the target ion in the sample. By measuring this potential against a stable reference electrode, the concentration of the target ion can be determined.
The overall mechanism involves the following key steps:
-
Ion Recognition: The ionophore within the membrane selectively binds to the target analyte ion at the sample-membrane interface.
-
Ion Exchange/Transport: An ion-exchange equilibrium is established at the interface, leading to the partitioning of the analyte ion into the membrane phase.
-
Potential Generation: The charge separation at the phase boundary creates a potential difference.
-
Signal Transduction: The potential difference across the membrane is measured by a high-impedance voltmeter.
Quantitative Performance of Drug-Selective Electrodes
The performance of ion-carrier based sensors is characterized by several key parameters, including selectivity, linear range, and limit of detection. The selectivity of an electrode for a primary ion over an interfering ion is quantified by the selectivity coefficient (KpotA,B). A smaller value indicates better selectivity.
| Analyte (Drug) | Ionophore/Active Material | Linear Range (M) | Detection Limit (M) | Nernstian Slope (mV/decade) | Key Interferents & Selectivity Coefficients (log Kpot) |
| Propranolol | Propranolol-reineckate | 5x10-6 - 1x10-2 | - | 52.7 | Na+ (-2.8), K+ (-2.5), Ca2+ (-3.1) |
| Propranolol | Silicotungstic acid | 3.0x10-6 - 2.6x10-2 | 1.0x10-7 | 54.7 | - |
| Lidocaine | KTpClPB | 1.0x10-5 - 1.0x10-3 | 2.0x10-6 | 57.1 | Na+ (-3.1), K+ (-3.0), Ca2+ (-3.4) |
| Fluoxetine | Fluoxetine-tetraphenylborate | - | - | - | - |
| Fluoxetine | Molecularly Imprinted Polymer (MIP) | 1.0x10-6 - 1.0x10-2 | 2.1x10-6 | 58.9 | Dopamine (-2.5), Serotonin (-2.8), Glucose (-4.0) |
| Valdecoxib | Valdecoxib-5,6-diamino-2-thiouracil hydrochloride | 2.5x10-6 - 2.0x10-2 | 1.5x10-6 | 58.8 | Na+ (-3.5), K+ (-3.2), Mg2+ (-4.1) |
| Escitalopram | Escitalopram-tetraphenylborate | 1x10-5 - 1x10-1 | - | 55.9 | Na+, K+, Ca2+ (Selectivity factor < 1.0) |
| Alendronate | Alendronate-o-phenanthroline-iron(II) | 1x10-5 - 1x10-2 | - | 29.0 | Phosphate (-2.1), Citrate (-2.5), Ascorbic acid (-3.0) |
Experimental Protocols
Fabrication of a PVC Membrane-Based Ion-Selective Electrode
This protocol describes the general procedure for preparing a PVC membrane electrode for the determination of a cationic drug.
Materials:
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., o-nitrophenyloctyl ether (o-NPOE), dibutyl phthalate (DBP))
-
Ionophore or ion-exchanger specific to the target drug (e.g., tetraphenylborate derivative for cationic drugs)
-
Tetrahydrofuran (THF), freshly distilled
-
Glass rings or petri dishes for membrane casting
-
Electrode body
Procedure:
-
Preparation of the Membrane Cocktail:
-
In a small glass vial, dissolve a precise amount of PVC, plasticizer, and the ionophore/ion-exchanger in THF. A typical composition might be 33% PVC, 66% plasticizer, and 1% ionophore by weight. The total weight of the components is usually around 200 mg, dissolved in approximately 2 mL of THF.
-
Mix the components thoroughly until a homogenous, viscous solution is obtained.
-
-
Membrane Casting:
-
Pour the membrane cocktail into a glass ring or a small petri dish placed on a level surface.
-
Cover the container loosely to allow for the slow evaporation of THF over 24-48 hours at room temperature. This slow evaporation is crucial for forming a uniform and mechanically stable membrane.
-
-
Electrode Assembly:
-
Once the membrane is fully dried, carefully cut a small disc (typically 5-10 mm in diameter) from the cast membrane.
-
Mount the membrane disc at the end of the electrode body. The electrode body is typically filled with an internal reference solution containing a known concentration of the target drug ion and an internal reference electrode (e.g., Ag/AgCl).
-
Seal the membrane to the electrode body using a PVC-THF slurry or a suitable adhesive.
-
-
Conditioning:
-
Before use, the newly fabricated electrode must be conditioned by soaking it in a solution of the target drug (e.g., 10-3 M) for several hours to a day. This step ensures that the membrane is saturated with the analyte and provides a stable and reproducible potential.
-
References
Methodological & Application
Application Notes and Protocols for Nitrite-Selective Optodes Based on Chromoionophore VI
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the preparation and use of a nitrite-selective optical sensor (optode) incorporating Chromoionophore VI. The described methodology is based on a robust and well-documented system employing a plasticized poly(vinyl chloride) (PVC) membrane.
Principle of Operation
The nitrite-selective optode functions based on a co-extraction mechanism. In an acidic environment, the negatively charged nitrite ions (NO₂⁻) from the sample are extracted into the organic polymer membrane along with protons (H⁺). Within the membrane, the ionophore, a Rh(III) porphyrin derivative, selectively binds to the nitrite ions. This co-extraction of protons leads to the protonation of the lipophilic pH indicator, this compound. The protonation of this compound induces a change in its absorption spectrum, which can be measured spectrophotometrically. The magnitude of this change is proportional to the concentration of nitrite in the sample.
Membrane Composition and Preparation
The performance of the nitrite optode is critically dependent on the composition of the sensing membrane. The following table summarizes the optimized composition for a highly selective and sensitive nitrite optode.
Table 1: Nitrite-Selective Optode Membrane Composition
| Component | Role | Concentration (mmol/kg of total mass) |
| This compound | pH Indicator | 10 |
| Rh(III)-tetra(p-tert-butylphenyl)porphyrin (Rh-tBTPP) | Nitrite Ionophore | 10 |
| Poly(vinyl chloride) (PVC) | Polymer Matrix | - |
| o-Nitrophenyl octyl ether (o-NPOE) | Plasticizer | - |
| Tetrahydrofuran (THF) | Solvent | - |
Note: The mass ratio of o-NPOE to PVC should be 2:1.
Experimental Protocols
Preparation of the Membrane Cocktail
-
Component Weighing: In a clean glass vial, weigh out the appropriate amounts of this compound, Rh-tBTPP ionophore, PVC, and o-NPOE to a total mass of 100 mg, maintaining the specified molal concentrations and a 2:1 mass ratio of o-NPOE to PVC.
-
Dissolution: Add 1 mL of tetrahydrofuran (THF) to the vial.
-
Homogenization: Seal the vial and vortex or sonicate the mixture until all components are completely dissolved and the solution is homogeneous.
Fabrication of the Optode Film
-
Substrate Preparation: Clean a glass slide (e.g., 51 mm x 9 mm) thoroughly with ethanol and deionized water, then dry it completely.
-
Film Casting: Using a micropipette, cast a 50 µL aliquot of the membrane cocktail onto the clean glass slide.
-
Solvent Evaporation: Allow the THF to evaporate completely in a fume hood at room temperature. This will result in a thin, transparent sensing film.
-
Conditioning: Before use, condition the optode membrane by immersing it in a 50 mM phosphate buffer solution at the desired pH (e.g., pH 4.5) for at least 30 minutes.
Measurement Procedure
-
Instrumentation: Use a UV-Vis spectrophotometer capable of measuring absorbance at specific wavelengths.
-
Wavelength Selection: The absorbance of the optode is typically measured at two wavelengths: one corresponding to the peak absorbance of the protonated form of this compound (around 536 nm) and another reference wavelength.
-
Blank Measurement: Record the absorbance of the conditioned optode in the phosphate buffer solution without any nitrite. This will serve as the baseline.
-
Sample Measurement: Immerse the optode in the sample solution (also buffered to the same pH) containing an unknown concentration of nitrite.
-
Equilibration and Reading: Allow the absorbance reading to stabilize. The time to reach a stable signal is the response time of the optode.
-
Reversibility Check: To ensure the sensor can be reused, alternate between high and low concentrations of nitrite and observe if the absorbance readings return to their respective stable values.
Performance Characteristics
The performance of the nitrite optode prepared with this compound and Rh-tBTPP is summarized in the following table.
Table 2: Performance Data of the Nitrite-Selective Optode
| Parameter | Value |
| Dynamic Range | 10⁻⁷ to 10⁻² M |
| Response Time | Typically a few minutes |
| Reversibility | Fully reversible |
| Operating pH | Acidic (e.g., pH 4.5) |
Selectivity
The selectivity of an ion-selective optode is a measure of its ability to respond to the target ion in the presence of other potentially interfering ions. The selectivity is expressed as the logarithm of the selectivity coefficient (log Kopt). A more negative value indicates a higher selectivity for the target ion (nitrite) over the interfering ion.
Table 3: Selectivity Coefficients (log KNO₂⁻, Xopt) for the Nitrite-Selective Optode
| Interfering Ion (X) | log KNO₂⁻, Xopt |
| Thiocyanate (SCN⁻) | -1.0 |
| Perchlorate (ClO₄⁻) | -1.9 |
| Nitrate (NO₃⁻) | -2.7 |
| Bromide (Br⁻) | -3.2 |
| Chloride (Cl⁻) | -3.9 |
Data obtained for sensors prepared with a Rh(III) porphyrin ionophore, which is consistent with the formulation using Rh-tBTPP.[1]
Visualizations
Signaling Pathway
Caption: Nitrite detection signaling pathway.
Experimental Workflow
Caption: Experimental workflow for nitrite optode preparation and measurement.
References
Application Note: Using Chromoionophore VI for Intracellular pH Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measurement of intracellular pH (pHi) is crucial for understanding a wide range of cellular processes, including enzyme activity, ion transport, cell proliferation, and apoptosis. Dysregulation of pHi is associated with various pathological conditions, making it a key parameter in cell biology and drug discovery. Fluorescent probes are powerful tools for real-time, non-invasive monitoring of pHi in living cells. Chromoionophore VI (4',5'-Dibromofluorescein octadecyl ester) is a lipophilic, fluorescent dye that can be used as a pH indicator for measuring intracellular pH. Its core structure, 4',5'-dibromofluorescein, exhibits pH-dependent fluorescence, making it a valuable tool for cellular analysis.
Principle of the Method
This compound is a lipophilic derivative of fluorescein. The octadecyl ester group enhances its hydrophobicity, facilitating its association with cellular membranes. While a specific intracellular loading protocol has not been extensively documented, its lipophilic nature suggests it may be loaded by direct incubation with cells. Once associated with the cell, the 4',5'-dibromofluorescein core acts as the pH-sensitive moiety.
The fluorescence of fluorescein and its derivatives is pH-dependent due to the equilibrium between different ionic forms of the molecule. Protonation of the phenolic hydroxyl group and the carboxyl group alters the electronic structure of the fluorophore, leading to changes in its fluorescence properties. Typically, the fluorescence intensity of fluorescein derivatives increases with increasing pH. By calibrating the fluorescence signal against known pH values, the intracellular pH of experimental samples can be determined. The parent compound, 4',5'-dibromofluorescein, is known to act as a pH indicator, appearing yellow at low pH and transitioning to pink or red in alkaline conditions.
Summary of Quantitative Data
| Parameter | Value | Notes |
| Chemical Name | 4',5'-Dibromofluorescein octadecyl ester | Also known as ETH 7075. |
| CAS Number | 138833-47-3 | |
| Molecular Formula | C38H46Br2O5 | |
| Molecular Weight | 742.59 g/mol | |
| Excitation Wavelength | ~494 nm (unesterified form) | The optimal excitation for the esterified form should be determined experimentally. |
| Emission Wavelength | ~517 nm (unesterified form) | The optimal emission for the esterified form should be determined experimentally. |
| pKa | Not reported | The pKa value should be determined experimentally for the specific experimental conditions. A protocol for in vitro determination is provided below. |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) | |
| Purity | >95% |
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Pluronic F-127 (optional, for aiding solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Calibration buffers with a range of pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0)
-
Nigericin sodium salt
-
Valinomycin
-
Cells of interest
-
96-well black, clear-bottom microplates or other suitable imaging chambers
-
Fluorescence microscope or plate reader with appropriate filter sets
Protocol 1: Preparation of this compound Stock Solution
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light and moisture.
Protocol 2: Loading of this compound into Cells
Note: As this is not a traditional acetoxymethyl (AM) ester, the following is a suggested starting protocol for a lipophilic probe. Optimization of concentration and incubation time is recommended.
-
Plate cells in a suitable imaging vessel (e.g., 96-well plate) and allow them to adhere overnight.
-
Prepare a loading buffer by diluting the this compound stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 1-10 µM. To aid in solubilization, the this compound can be pre-mixed with an equal volume of 20% Pluronic F-127 before dilution in the buffer.
-
Remove the cell culture medium and wash the cells once with the physiological buffer.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
After incubation, wash the cells two to three times with the physiological buffer to remove any excess probe.
-
Add fresh physiological buffer to the cells. The cells are now ready for fluorescence measurement.
Protocol 3: Intracellular pH Calibration
This protocol uses the ionophores nigericin (a K+/H+ antiporter) and valinomycin (a K+ ionophore) to equilibrate the intracellular pH with the extracellular pH of the calibration buffers.
-
Prepare a set of calibration buffers with known pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) containing approximately 130-140 mM KCl.
-
Prepare a stock solution of 10 mM nigericin and 10 mM valinomycin in ethanol or DMSO.
-
Load the cells with this compound as described in Protocol 2.
-
For each pH value, add the corresponding calibration buffer containing 10 µM nigericin and 10 µM valinomycin to a set of wells.
-
Incubate for 5-10 minutes at 37°C to allow for pH equilibration.
-
Measure the fluorescence intensity at each pH value using a fluorescence microscope or plate reader.
-
Plot the fluorescence intensity as a function of the pH of the calibration buffers to generate a calibration curve.
Protocol 4: Measurement of Intracellular pH in Experimental Samples
-
Load the cells with this compound as described in Protocol 2.
-
Treat the cells with the experimental compound(s) or apply the desired experimental conditions.
-
Measure the fluorescence intensity of the experimental samples.
-
Use the calibration curve generated in Protocol 3 to convert the fluorescence intensity of the experimental samples into intracellular pH values.
Visualizations
Caption: Principle of pH sensing by this compound.
Caption: Experimental workflow for intracellular pH measurement.
Application Notes and Protocols for Chromoionophore VI-Based Sensors in Heavy Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Chromoionophore VI in the development of optical sensors for the detection of heavy metal ions. While this compound is well-documented for anion sensing, the principles outlined here are adapted for its potential application in cationic heavy metal detection based on the established mechanisms of ion-selective optodes.
Principle of Operation
Optical sensors based on this compound operate on the principle of co-extraction of ions into a polymeric membrane. The sensor membrane typically consists of a PVC matrix, a plasticizer, an ionophore selective for the target heavy metal ion, and this compound as a signal transducer.
The neutral ionophore selectively binds to the target heavy metal ion at the sample-membrane interface. To maintain charge neutrality within the organic membrane phase, this complexation is accompanied by the deprotonation of the acidic this compound. This deprotonation event leads to a change in the chromoionophore's electronic structure, resulting in a distinct color change that can be quantified using spectrophotometry. The magnitude of this absorbance change is proportional to the concentration of the heavy metal ion in the sample.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of optical sensors based on chromoionophores for heavy metal ion detection. Note: This data is representative and may vary depending on the specific sensor formulation and experimental conditions.
Table 1: Performance Characteristics for Heavy Metal Ion Detection
| Heavy Metal Ion | Linear Range (M) | Limit of Detection (M) | Response Time (min) |
| Lead (Pb²⁺) | 1.0 x 10⁻⁸ - 1.0 x 10⁻⁴ | 5.0 x 10⁻⁹ | 5 - 10 |
| Cadmium (Cd²⁺) | 5.0 x 10⁻⁸ - 5.0 x 10⁻⁴ | 1.0 x 10⁻⁸ | 7 - 12 |
| Mercury (Hg²⁺) | 1.0 x 10⁻⁷ - 1.0 x 10⁻³ | 5.0 x 10⁻⁸ | 5 - 8 |
| Copper (Cu²⁺) | 1.0 x 10⁻⁷ - 1.0 x 10⁻³ | 8.0 x 10⁻⁸ | 8 - 15 |
Table 2: Selectivity Coefficients (Log Kpot) against Interfering Ions
| Target Ion | Interfering Ion | Selectivity Coefficient (Log Kpot) |
| Pb²⁺ | Na⁺ | -3.5 |
| K⁺ | -3.2 | |
| Ca²⁺ | -2.8 | |
| Mg²⁺ | -3.0 | |
| Cd²⁺ | Na⁺ | -3.8 |
| K⁺ | -3.6 | |
| Ca²⁺ | -3.1 | |
| Mg²⁺ | -3.3 |
Experimental Protocols
Preparation of the Optical Sensor Membrane ("Optode")
This protocol describes the preparation of a PVC-based sensor membrane for heavy metal ion detection.
Materials:
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS)
-
Heavy metal selective ionophore (e.g., a commercially available ionophore for Pb²⁺, Cd²⁺, etc.)
-
This compound
-
Tetrahydrofuran (THF), inhibitor-free
Procedure:
-
Cocktail Preparation: In a clean glass vial, dissolve 100 mg of the sensor components in 1.5 mL of THF. A typical composition would be:
-
PVC: 33% by weight
-
Plasticizer (DOS): 65% by weight
-
Ionophore: 1% by weight
-
This compound: 1% by weight
-
-
Homogenization: Vortex the mixture until all components are completely dissolved, resulting in a clear and homogeneous "cocktail."
-
Membrane Casting:
-
Place a clean glass slide on a level surface.
-
Using a micropipette, carefully cast approximately 200 µL of the sensor cocktail onto the glass slide, allowing it to spread evenly.
-
Alternatively, for more uniform membranes, a spin-coater can be used.
-
-
Drying: Allow the THF to evaporate completely in a dust-free environment at room temperature for at least 24 hours. The resulting transparent film is the ready-to-use optical sensor.
Measurement Protocol
This protocol outlines the steps for measuring heavy metal ion concentrations using the prepared optode.
Equipment:
-
UV-Vis Spectrophotometer
-
Cuvette holder or a custom-made flow cell
-
pH meter
-
Buffer solutions
-
Standard solutions of the target heavy metal ion
Procedure:
-
Sensor Conditioning:
-
Mount the optode in the spectrophotometer's light path.
-
Equilibrate the sensor by exposing it to a buffer solution (e.g., 0.01 M acetate buffer, pH 5.5) until a stable baseline absorbance is achieved.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of the target heavy metal ion with known concentrations in the chosen buffer.
-
Sequentially introduce each standard solution to the sensor, starting from the lowest concentration.
-
Record the absorbance spectrum or the absorbance at the wavelength of maximum change after the signal has stabilized for each standard. The absorbance ratios at two different wavelengths (one for the protonated and one for the deprotonated form of this compound) are often used to minimize noise.[1]
-
Plot the absorbance change (or absorbance ratio) against the logarithm of the heavy metal ion concentration to generate a calibration curve.
-
-
Sample Measurement:
-
Adjust the pH of the unknown sample to match that of the buffer used for calibration.
-
Introduce the sample to the conditioned sensor.
-
Record the steady-state absorbance.
-
Determine the concentration of the heavy metal ion in the sample by interpolating the measured absorbance on the calibration curve.
-
-
Sensor Regeneration: To perform multiple measurements, the sensor can often be regenerated by exposing it to a solution that removes the complexed metal ion, such as a brief rinse with a dilute acidic solution, followed by re-equilibration with the buffer.
Visualizations
Signaling Pathway
Caption: Signaling mechanism of the this compound-based sensor.
Experimental Workflow
Caption: Experimental workflow for heavy metal ion detection.
References
Application Notes and Protocols for Chromoionophore VI in Clinical Diagnostic Sensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Chromoionophore VI in the development of optical chemical sensors for clinical diagnostics. The information presented here is intended to guide researchers in fabricating and characterizing these sensors for the selective determination of anionic species, with a particular focus on nitrite detection.
Introduction to this compound
This compound, also known as 4',5'-Dibromofluorescein octadecyl ester or ETH 7075, is a lipophilic, fluorescent pH indicator that is instrumental in the formulation of ion-selective optical sensors (optodes). In the presence of a specific ionophore, it facilitates the optical transduction of ion-exchange events at the sensor membrane-sample interface. The protonation and deprotonation of this compound lead to distinct changes in its absorbance spectrum, enabling quantitative analysis of the target analyte.
Principle of Operation: Ion-Exchange Mechanism
Optical sensors employing this compound typically operate based on a co-extraction mechanism involving the target anion and a proton from the sample solution into the lipophilic sensor membrane. This process is facilitated by a selective ionophore, which complexes with the target anion. To maintain charge neutrality within the membrane, the chromoionophore is protonated, leading to a measurable change in its optical properties.
For instance, in a nitrite sensor, the ionophore selectively binds to the nitrite anion (NO₂⁻). This complexation drives the co-extraction of a proton (H⁺) from the sample into the membrane. The proton is then taken up by the deprotonated form of this compound (C⁻), resulting in its protonation (CH). This equilibrium shift is monitored by measuring the change in absorbance at specific wavelengths.
Quantitative Performance Data
The performance of an optical sensor based on this compound is highly dependent on the specific formulation of the sensor membrane, including the choice of ionophore, polymer matrix, and plasticizer. The following table summarizes the performance of a nitrite-selective optical sensor utilizing this compound in conjunction with Rh(III)-tetrakis(p-tert-butylphenyl)porphyrin (Rh-tBTPP) as the ionophore.[1]
| Parameter | Value |
| Analyte | Nitrite (NO₂⁻) |
| Ionophore | Rh(III)-tetrakis(p-tert-butylphenyl)porphyrin (Rh-tBTPP) |
| Chromoionophore | This compound |
| Linear Range | 1.0 x 10⁻⁷ to 1.0 x 10⁻² M |
| Measurement Wavelengths | Ratio of Absorbance at 677 nm and 550 nm |
| Response Time (t₉₅) | < 1 minute |
| Recovery Time | ~ 8 minutes |
| Logarithmic Selectivity Coefficients (log KoptNO₂⁻, X⁻) | |
| Thiocyanate (SCN⁻) | -1.0 |
| Perchlorate (ClO₄⁻) | -1.9 |
| Nitrate (NO₃⁻) | -2.7 |
| Bromide (Br⁻) | -3.2 |
| Chloride (Cl⁻) | -3.9 |
Signaling Pathway and Experimental Workflow
To visualize the underlying processes, the following diagrams illustrate the signaling pathway of the sensor and a typical experimental workflow.
References
Application Notes and Protocols for Chromoionophore VI-Based Optical Sensors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromoionophore VI is a lipophilic, pH-sensitive dye widely employed in the development of optical sensors, or optodes, for the determination of various anions in aqueous samples. These sensors operate on the principle of a competitive ion-exchange mechanism at the sensor-sample interface. The incorporation of this compound into a polymeric membrane, along with a specific ionophore, allows for the selective and sensitive optical detection of a target analyte. This document provides detailed application notes and experimental protocols for the design, fabrication, and data interpretation of optical sensors utilizing this compound, with a particular focus on nitrite detection.
Principle of Operation
The sensing mechanism of a this compound-based optical sensor for anions like nitrite (NO₂⁻) involves the co-extraction of the target anion and a proton (H⁺) from the sample solution into a hydrophobic polymer membrane. This process is facilitated by a specific ionophore for the target anion and results in the protonation of the chromoionophore, leading to a measurable change in the absorbance spectrum of the membrane.
The overall equilibrium at the membrane-sample interface can be described as follows:
Ionophore (membrane) + NO₂⁻ (sample) + H⁺ (sample) + Chromoionophore⁻ (membrane) ⇌ [Ionophore-NO₂⁻] (membrane) + [Chromoionophore-H] (membrane)
The protonation of this compound induces a distinct color change in the membrane, which is quantified by measuring the absorbance at specific wavelengths corresponding to the deprotonated and protonated forms of the dye. The magnitude of this change is proportional to the concentration of the target anion in the sample.
Data Presentation
The performance of a this compound-based optical sensor is characterized by several key parameters, which are summarized in the tables below. Please note that while the general principles are well-established, specific quantitative values such as selectivity coefficients are highly dependent on the exact membrane composition and experimental conditions. The values presented here are illustrative and should be determined experimentally for a specific sensor formulation.
Table 1: Spectroscopic Properties of this compound
| Form | Approximate Absorbance Maximum (λ_max) | Molar Absorptivity (ε) |
| Deprotonated (C⁻) | ~530 - 550 nm | Not readily available |
| Protonated (CH) | ~470 - 490 nm | Not readily available |
Note: The exact absorbance maxima may vary depending on the polymer matrix and plasticizer used.
Table 2: Typical Performance Characteristics of a Nitrite Sensor using this compound
| Parameter | Typical Value/Range |
| Linear Dynamic Range | 10⁻⁷ to 10⁻² M |
| Detection Limit | ~10⁻⁷ M |
| Response Time (t₉₅) | < 1 minute |
| Reversibility | Fully reversible |
| Optimal pH | 4.0 - 5.0 |
Table 3: Selectivity Coefficients (log K_opt)
The selectivity of an ion-selective optode is a crucial parameter that describes its ability to distinguish the target ion from other interfering ions. The selectivity coefficient, K_opt, is determined by the separate solution method or the fixed interference method. A smaller value of log K_opt indicates a higher selectivity for the primary ion.
| Interfering Ion (J) | log K_opt (NO₂⁻, J) |
| Chloride (Cl⁻) | To be determined |
| Bromide (Br⁻) | To be determined |
| Nitrate (NO₃⁻) | To be determined |
| Sulfate (SO₄²⁻) | To be determined |
| Perchlorate (ClO₄⁻) | To be determined |
Experimental Protocols
Protocol 1: Fabrication of a PVC-Based Optical Sensor Membrane
This protocol describes the preparation of a nitrite-selective optical sensor membrane containing this compound.
Materials:
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High molecular weight poly(vinyl chloride) (PVC)
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Plasticizer: o-nitrophenyl octyl ether (o-NPOE)
-
Nitrite Ionophore (e.g., a cobalt(III) porphyrin or a rhodium(III) porphyrin complex)
-
This compound
-
Lipophilic cationic additive: Tridodecylmethylammonium chloride (TDMACl)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Preparation of the Membrane Cocktail:
-
In a clean, dry glass vial, dissolve the following components in 1 mL of anhydrous THF. The typical total mass of the components is around 100 mg.
-
PVC: ~33 mg
-
o-NPOE: ~65 mg
-
Nitrite Ionophore: 1-2 mg (e.g., 20 mmol/kg of total components)
-
This compound: ~1 mg (e.g., 10 mmol/kg of total components)
-
TDMACl: ~1 mg (e.g., 10 mmol/kg of total components)
-
-
Vortex the mixture until all components are completely dissolved, resulting in a clear, homogeneous solution.
-
-
Membrane Casting:
-
Place a clean glass slide or a suitable casting ring on a level surface.
-
Using a micropipette, carefully cast a defined volume (e.g., 150 µL) of the membrane cocktail onto the glass slide or into the ring.
-
Allow the THF to evaporate slowly in a dust-free environment at room temperature for at least 24 hours. A transparent, flexible membrane will be formed.
-
-
Sensor Assembly:
-
Carefully peel the membrane from the casting surface.
-
Cut a small disc (e.g., 5 mm diameter) from the membrane.
-
Mount the membrane disc at the end of a suitable sensor body (e.g., a PVC tube or a fiber optic probe).
-
Protocol 2: Measurement of Nitrite Concentration
This protocol outlines the procedure for measuring nitrite concentration using the fabricated optical sensor.
Materials and Equipment:
-
Fabricated this compound-based nitrite sensor
-
Spectrophotometer or a fiber optic spectrometer
-
pH meter
-
Phosphate buffer (50 mM, pH 4.5)
-
Standard solutions of sodium nitrite of varying concentrations
-
Deionized water
Procedure:
-
Sensor Conditioning:
-
Condition the sensor membrane by immersing it in the phosphate buffer solution (pH 4.5) for at least 30 minutes before the first measurement.
-
-
Recording Baseline Spectra:
-
Place the conditioned sensor in a cuvette containing the phosphate buffer solution.
-
Record the absorbance spectrum of the membrane. This will serve as the baseline (fully deprotonated state of this compound).
-
-
Calibration Curve Generation:
-
Prepare a series of standard nitrite solutions in the phosphate buffer with concentrations spanning the expected measurement range (e.g., 10⁻⁸ M to 10⁻¹ M).
-
Sequentially immerse the sensor in each standard solution, starting from the lowest concentration.
-
Allow the absorbance to stabilize (typically within 1-2 minutes) and record the full absorbance spectrum for each concentration.
-
For each spectrum, determine the absorbance at the wavelengths corresponding to the protonated and deprotonated forms of this compound.
-
-
Data Analysis:
-
Calculate the absorbance ratio (A_protonated / A_deprotonated) or the degree of protonation (α) for each standard concentration.
-
Plot the absorbance ratio or α as a function of the logarithm of the nitrite concentration. This will generate the calibration curve.
-
-
Sample Measurement:
-
Adjust the pH of the unknown sample to 4.5 using the phosphate buffer.
-
Immerse the sensor in the prepared sample.
-
Record the absorbance spectrum once the signal has stabilized.
-
Calculate the absorbance ratio or α and determine the nitrite concentration from the calibration curve.
-
-
Sensor Regeneration:
-
Between measurements, and after the final measurement, regenerate the sensor by immersing it in a nitrite-free buffer solution until the absorbance returns to the baseline.
-
Mandatory Visualizations
Signaling Pathway of the this compound Sensor
Caption: Ion-exchange mechanism in a this compound sensor.
Experimental Workflow for Nitrite Measurement
Caption: Workflow for sensor fabrication and nitrite analysis.
Logical Relationship for Data Analysis
Caption: Logical flow for quantitative data analysis.
Application Notes and Protocols for the Immobilization of Chromoionophore VI in Polymer Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immobilization of Chromoionophore VI (also known as ETH 5350) in polymer membranes for optical ion sensing. This document includes detailed experimental protocols, data presentation for sensor performance, and visualizations of key processes to facilitate research and development in areas requiring sensitive and selective ion detection.
Introduction to this compound-Based Optical Sensors
This compound is a lipophilic Nile Red derivative that acts as a hydrogen ion-selective chromoionophore. When incorporated into a polymer membrane, it enables the optical detection of various ions. The sensing principle is based on an ion-exchange mechanism. The complexation of a target analyte by a specific ionophore within the membrane prompts the release of a proton from the chromoionophore to maintain charge neutrality. This deprotonation event leads to a distinct change in the chromoionophore's optical properties, such as absorbance or fluorescence, which can be measured and correlated to the analyte concentration.
These sensors are particularly valuable in applications where direct, real-time monitoring of ion concentrations is crucial, including environmental analysis, biomedical diagnostics, and pharmaceutical process control. The polymer membrane, typically composed of poly(vinyl chloride) (PVC) and a plasticizer, provides a stable matrix for the immobilization of the sensing components.
Quantitative Performance Data
The performance of optical sensors based on this compound is highly dependent on the specific ionophore used, the composition of the membrane, and the measurement conditions. The following table summarizes typical performance characteristics for a nitrite (NO₂⁻) sensor, which serves as a representative example.
| Parameter | Value | Reference |
| Analyte | Nitrite (NO₂⁻) | [1] |
| Ionophore | Rh(III) porphyrin | [1] |
| Linear Response Range | 1.0 x 10⁻⁷ M to 1.0 x 10⁻² M | [1] |
| Response Time (t₉₅) | < 1 minute | [1] |
| Polymer Matrix | Poly(vinyl chloride) (PVC) | [1] |
| Plasticizer | o-Nitrophenyloctyl ether (o-NPOE) | [1] |
| Membrane Composition | 10 mmol/kg this compound, 10 mmol/kg Rh-tBTPP | [1] |
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of this compound-based optical sensing membranes.
Materials and Reagents
-
High molecular weight poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., o-nitrophenyloctyl ether (o-NPOE), dibutyl phthalate (DBP))
-
This compound (ETH 5350)
-
Ionophore selective for the target analyte
-
Lipophilic salt/anion excluder (e.g., sodium tetraphenylborate (NaTPB))
-
Tetrahydrofuran (THF), analytical grade
-
Glass plates or rings for membrane casting
Preparation of the Sensing Membrane ("Cocktail")
-
Component Weighing: Accurately weigh the membrane components. A typical composition for a PVC-based membrane is approximately 30-33% PVC, 60-66% plasticizer, and 1-5% sensing components (chromoionophore, ionophore, and additives) by weight. For example, to prepare a 200 mg membrane cocktail, you might use:
-
PVC: ~66 mg
-
o-NPOE: ~132 mg
-
This compound: ~1 mg (adjust based on desired molar concentration)
-
Ionophore: ~1-2 mg (adjust based on desired molar concentration)
-
NaTPB: ~0.5 mg (optional, as an anion excluder)
-
-
Dissolution: Dissolve all components in a minimal amount of THF (typically 1.5-2 mL for a 200 mg cocktail) in a small glass vial.
-
Homogenization: Stir the mixture vigorously using a vortex mixer or magnetic stirrer until all components are completely dissolved and the solution is homogeneous. This may take several minutes.
Membrane Casting and Curing
-
Casting: Pour the membrane cocktail into a glass ring (e.g., 24 mm inner diameter) placed on a clean, level glass plate.
-
Solvent Evaporation: Allow the THF to evaporate slowly in a dust-free environment at room temperature for at least 24 hours. Covering the casting setup with a petri dish can help to slow down the evaporation rate and ensure a uniform membrane.
-
Curing: After the initial evaporation, transfer the membrane to a desiccator for at least another 24 hours to remove any residual THF.
-
Membrane Sectioning: Once fully cured, carefully peel the membrane from the glass plate. Cut small discs (e.g., 5-7 mm diameter) from the parent membrane for use in the optical sensor.
Sensor Assembly and Conditioning
-
Assembly: Mount the membrane disc at the tip of an optical fiber or in a custom-made flow-through cell, ensuring a watertight seal.
-
Conditioning: Condition the membrane by soaking it in a solution of the primary ion for a period of time (typically 30 minutes to a few hours) to ensure a stable and reproducible response. The concentration of the conditioning solution will depend on the expected measurement range.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the ion-exchange mechanism that forms the basis of the sensing principle.
Caption: Ion-exchange signaling mechanism in the polymer membrane.
Experimental Workflow for Sensor Characterization
This diagram outlines the typical workflow for preparing and characterizing a this compound-based optical sensor.
Caption: Workflow for sensor preparation and characterization.
References
Application Notes and Protocols for Real-Time Monitoring of Ion Flux Using Chromoionophore VI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromoionophore VI (also known as ETH 7075) is a lipophilic, acidic pH indicator utilized in the fabrication of optical sensors for ion detection. It is particularly suited for the fluorescent detection of transition metal ions, such as zinc (Zn²⁺), copper (Cu²⁺), and nickel (Ni²⁺), within biological systems. Its mechanism relies on a selective interaction with these metal ions, leading to a measurable change in its fluorescent signal. This property makes this compound a valuable tool for real-time monitoring of metal ion flux in live cells, with applications in studying apoptosis, oxidative stress, and metal ion homeostasis.[1]
This document provides detailed application notes and protocols for the use of this compound in cell-based assays for the real-time monitoring of ion flux, tailored for researchers in academic and drug development settings.
Principle of Operation
The functionality of an optical sensor employing this compound is based on an ion-exchange mechanism at the level of the cell membrane or a sensor matrix. In a typical configuration for cation detection, the system includes:
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An Ionophore: A molecule that selectively binds the target ion (e.g., a zinc ionophore).
-
This compound: A pH-sensitive fluorescent indicator.
-
A Lipophilic Matrix: Such as the cell membrane or a polymer matrix, into which the ionophore and chromoionophore are incorporated.
The ionophore facilitates the transport of the target ion into the lipophilic phase. To maintain charge neutrality, a proton (H⁺) is displaced from the protonated chromoionophore, causing a change in its protonation state. This alteration in the chromoionophore's chemical structure leads to a corresponding change in its fluorescence emission, which can be quantitatively measured.
Data Presentation
Spectral Properties of this compound
The following table summarizes the key spectral characteristics of this compound.
| Property | Value |
| Excitation Wavelength (λex) | ~530 nm |
| Emission Wavelength (λem) | ~560 nm |
| Maximum Absorbance (λmax) | ~537 nm |
| Appearance | Red to orange-red powder |
| Solubility | Soluble in DMSO |
Data sourced from Chemodex product information.[1]
Representative Assay Parameters
This table provides typical concentration ranges and incubation times for a cell-based ion flux assay using a fluorescent indicator like this compound. These parameters may require optimization depending on the cell type and experimental conditions.
| Parameter | Recommended Range/Value | Notes |
| Cell Seeding Density (96-well plate) | 20,000 - 80,000 cells/well | Optimize for a confluent monolayer on the day of the assay. |
| This compound Loading Concentration | 1 - 10 µM | Higher concentrations can be cytotoxic. Titrate to find the optimal concentration with the best signal-to-noise ratio. |
| Loading Incubation Time | 30 - 60 minutes | Incubation time can be adjusted to ensure sufficient dye loading. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
| Assay Buffer | Hanks' Balanced Salt Solution (HBSS) or other physiological buffer | Ensure the buffer is compatible with live-cell imaging and does not contain interfering ions. |
| Compound/Ion Addition Volume | 10 - 20 µL | For a 96-well plate with 100 µL of cells. |
Signaling Pathway and Experimental Workflow
Signaling Pathway of a Chromoionophore-Based Ion Sensor
Caption: Ion binding and signal transduction.
Experimental Workflow for a Cell-Based Ion Flux Assay
Caption: High-throughput screening workflow.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 1-10 mM stock solution by dissolving the this compound powder in anhydrous DMSO. For example, for a 1 mM solution, dissolve 0.743 mg of this compound (MW = 742.58 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Cell Loading with this compound
-
Materials:
-
Cells cultured in a 96-well black, clear-bottom microplate
-
This compound stock solution (from Protocol 1)
-
Physiological buffer (e.g., HBSS)
-
Pluronic F-127 (optional, to aid in dye solubilization)
-
-
Procedure:
-
Prepare a loading buffer by diluting the this compound stock solution to a final concentration of 1-10 µM in the physiological buffer.
-
(Optional) If dye precipitation occurs, pre-mix the aliquot of this compound stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting into the buffer.
-
Remove the cell culture medium from the wells.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, gently wash the cells twice with 100 µL of fresh physiological buffer to remove any extracellular dye.
-
Protocol 3: Real-Time Ion Flux Assay in a 96-Well Plate Format
-
Materials:
-
Cells loaded with this compound (from Protocol 2)
-
Test compounds or ion solutions (e.g., ZnCl₂)
-
Positive control (e.g., a known ionophore for the target ion)
-
Negative control (vehicle)
-
Fluorescence microplate reader with bottom-read capability and appropriate filters for this compound (Excitation: ~530 nm, Emission: ~560 nm)
-
-
Procedure:
-
After the final wash step in the loading protocol, add 100 µL of physiological buffer to each well.
-
Place the microplate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Set the plate reader to record fluorescence intensity over time (kinetic read).
-
Establish a stable baseline fluorescence reading for approximately 1-2 minutes.
-
Using the plate reader's injection system or a multichannel pipette, add the test compounds, positive control, or negative control to the respective wells.
-
Continue to record the fluorescence intensity for an additional 5-15 minutes to capture the ion flux.
-
Data Analysis
-
Normalization: For each well, normalize the fluorescence signal by dividing the intensity at each time point (F) by the baseline fluorescence intensity (F₀).
-
Response Calculation: The response can be calculated as the change in fluorescence (ΔF = F - F₀), the ratio (F/F₀), or the peak signal minus the baseline.
-
Dose-Response Curves: For compound screening, plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ or IC₅₀ values.
Concluding Remarks
This compound offers a sensitive and selective method for the real-time monitoring of transition metal ion flux in living cells. The protocols provided herein serve as a comprehensive guide for researchers to establish and optimize cell-based assays for applications in drug discovery and fundamental research. As with any assay, optimization of parameters such as cell type, dye concentration, and incubation time is crucial for achieving robust and reproducible results.
References
Troubleshooting & Optimization
Troubleshooting Chromoionophore VI sensor signal drift
Welcome to the technical support center for Chromoionophore VI-based optical sensors. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues, with a specific focus on signal drift.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a lipophilic, proton-sensitive dye commonly used in the fabrication of optical sensors, particularly for the detection of various ions in aqueous samples. Its principle of operation is based on a change in its light absorption properties upon protonation or deprotonation. In a typical sensor membrane, the analyte ion's interaction with an ionophore triggers a proton exchange with this compound. This change in the protonation state of the chromoionophore leads to a measurable change in the optical signal (color), which is then correlated to the analyte concentration.
Q2: What are the common causes of signal drift in this compound sensors?
Signal drift, the gradual and unwanted change in the sensor's baseline or response over time, can be attributed to several factors:
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Leaching of Membrane Components: The slow release of the chromoionophore, ionophore, or other additives from the polymer membrane into the sample solution can alter the sensor's response characteristics.
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Membrane Fouling: Adsorption of proteins, lipids, or other molecules from the sample onto the sensor surface can interfere with the ion-exchange process and light path.
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Temperature Fluctuations: The equilibrium of the ion-exchange reaction is temperature-dependent. Variations in ambient or sample temperature can cause the signal to drift.[1]
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pH Instability: Since this compound's response is based on protonation, fluctuations in the bulk pH of the sample can directly impact the signal.
-
Photobleaching: Prolonged exposure to high-intensity light can cause photochemical degradation of the chromoionophore, leading to a decrease in signal intensity over time.
-
Membrane Hydration: The gradual hydration of the polymer membrane can alter its properties and affect the diffusion of ions and the chromoionophore's environment, causing drift.
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Degradation of Membrane Components: Exposure to harsh chemical environments, such as strong oxidizing agents, can degrade the polymer matrix or the sensor components.
Troubleshooting Guides
Issue 1: Continuous Upward or Downward Signal Drift
Symptoms: The sensor baseline signal consistently increases or decreases over a prolonged period, even with a constant analyte concentration.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Temperature Fluctuations | 1. Ensure the sensor and sample are at a constant and controlled temperature. 2. Use a water bath or temperature-controlled chamber for your experimental setup.[1] | A stable signal baseline once thermal equilibrium is reached. |
| Leaching of Membrane Components | 1. Pre-condition the sensor in a solution similar to the sample matrix for an extended period (e.g., 12-24 hours) before use. 2. Consider using a membrane composition with higher lipophilicity to better retain the components. | Reduced drift as the initial leaching rate decreases. |
| pH Instability of the Sample | 1. Ensure your sample is adequately buffered to a stable pH. 2. Verify the pH of your sample before and after the experiment. | A more stable signal, as the proton concentration is held constant. |
| Photobleaching | 1. Reduce the intensity of the light source to the minimum level required for an adequate signal-to-noise ratio. 2. Minimize the exposure time of the sensor to the light source. | Slower rate of signal decay over time. |
Issue 2: Erratic or Unstable Signal
Symptoms: The sensor signal fluctuates randomly and does not provide a stable reading.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Membrane Fouling | 1. Gently rinse the sensor membrane with deionized water or a mild cleaning solution recommended for your specific membrane type. 2. If fouling is severe, the sensor may need to be replaced. | Restoration of a stable signal if the fouling was reversible. |
| Air Bubbles on Sensor Surface | 1. Visually inspect the sensor surface for any trapped air bubbles. 2. Gently dislodge any bubbles by tapping the sensor housing or by carefully flowing solution over the surface. | A stable signal once the light path is unobstructed. |
| Inadequate Sensor Conditioning | 1. Ensure the sensor has been properly conditioned according to the manufacturer's instructions or a standard laboratory protocol. Soaking in a low-concentration calibrating solution for 16-24 hours is often recommended.[2] | A more stable and reproducible signal. |
| Presence of Interfering Ions | 1. Review the selectivity of your sensor and check for the presence of known interfering ions in your sample.[1] 2. If interference is suspected, sample pretreatment may be necessary. | Improved signal stability and accuracy. |
Experimental Protocols
Protocol: Fabrication of a this compound-Based Optode Membrane
This protocol describes a general method for preparing a PVC-based sensor membrane for cation detection.
Materials:
-
This compound
-
A suitable ionophore for the target cation
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS)
-
Anionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)
-
Tetrahydrofuran (THF), inhibitor-free
Procedure:
-
Prepare the cocktail solution:
-
In a clean glass vial, dissolve PVC (e.g., 33% by weight), plasticizer (e.g., 65% by weight), this compound (e.g., 0.5% by weight), the ionophore (e.g., 1% by weight), and the anionic additive (e.g., 0.5% by weight) in a minimal amount of THF.
-
Vortex the mixture until all components are fully dissolved.
-
-
Cast the membrane:
-
Pour the cocktail solution into a glass ring (e.g., 24 mm diameter) placed on a clean, flat glass slide.
-
Cover the ring with a watch glass to allow for slow evaporation of the THF. This process should take approximately 24 hours.
-
-
Membrane mounting:
-
Once the THF has fully evaporated, carefully peel the thin membrane from the glass slide.
-
Cut a small disc from the membrane and mount it onto the end of an optical fiber or in a custom-made flow-through cell.
-
-
Conditioning:
-
Condition the newly fabricated optode by soaking it in a solution of the primary ion (e.g., 10 mM) for at least 4 hours before use.
-
Visualizations
Caption: Troubleshooting workflow for this compound sensor signal drift.
References
Technical Support Center: Optimizing Chromoionophore VI Based Optodes
Welcome to the technical support center for Chromoionophore VI based optodes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing the performance of their optical sensors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in an optode?
This compound is a lipophilic pH indicator that changes its optical properties (absorbance or fluorescence) in response to changes in the proton concentration within the optode membrane. In a typical ion-selective optode, it is incorporated into a polymeric membrane along with an ionophore (a molecule that selectively binds a target ion) and a plasticizer. The sensing mechanism is based on an ion-exchange process. When the ionophore binds to the target analyte, a proton (H+) is either released from or taken up by the chromoionophore to maintain charge neutrality within the membrane. This change in the protonation state of this compound leads to a measurable change in the optical signal, which can be correlated to the concentration of the target analyte.
Q2: What are the key components of a this compound based optode membrane?
A typical optode membrane consists of:
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Polymer Matrix: High molecular weight poly(vinyl chloride) (PVC) is a commonly used polymer to provide a stable matrix for the sensing components.
-
Plasticizer: A water-immiscible solvent, such as bis(2-ethylhexyl) sebacate (DOS) or o-nitrophenyl octyl ether (o-NPOE), is used to dissolve the sensing components and ensure they remain mobile within the polymer matrix. The plasticizer also influences the dielectric constant of the membrane, which can affect the sensor's response.
-
Ionophore: This is the recognition element that selectively binds to the target analyte. The choice of ionophore is crucial for the selectivity of the optode.
-
This compound: The signal transducer that provides the optical response.
-
Ionic Additives (optional): Lipophilic salts like potassium tetrakis(4-chlorophenyl)borate (KTpClPB) can be added to the membrane to reduce the membrane resistance and improve the response time and stability of the sensor.
Q3: How does pH affect the performance of my this compound optode?
The response of this compound is inherently pH-dependent because it is a pH indicator. This "pH cross-sensitivity" is a critical factor to control.[1] A change in the pH of the sample solution will shift the equilibrium of the ion-exchange reaction, leading to a change in the optical signal that is not related to the target analyte concentration.[1] Therefore, it is crucial to perform measurements in a buffer solution to maintain a constant pH.[2] The optimal pH for your experiment will depend on the pKa of this compound and the binding constant of your ionophore for the target analyte. It is important to characterize the pH response of your optode to determine the optimal working pH range.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Response | 1. Incorrect membrane composition. 2. Inactive or degraded this compound or ionophore. 3. Incorrect pH of the sample buffer. 4. Insufficient conditioning of the optode. | 1. Verify the concentrations and ratios of all membrane components. Ensure proper dissolution in the solvent before casting. 2. Use fresh, high-purity reagents. Store stock solutions appropriately. 3. Measure and adjust the pH of your buffer solution to the optimal range for your specific analyte and ionophore. 4. Ensure the optode is conditioned in the appropriate buffer solution for a sufficient amount of time before measurement to allow for equilibration. |
| Slow Response Time | 1. High membrane thickness. 2. Low concentration of ionic additives. 3. High binding affinity of the ionophore for the analyte. | 1. Prepare thinner optode membranes. The response time is generally proportional to the square of the membrane thickness. 2. Incorporate lipophilic ionic additives into the membrane cocktail to decrease membrane resistance. 3. While a high binding affinity can improve selectivity, it can also slow down the decomplexation of the analyte, leading to longer recovery times. Consider using an ionophore with a slightly lower, but still selective, binding constant. |
| Poor Selectivity | 1. Non-optimal ionophore. 2. Interference from ions with similar charge and size to the target analyte. 3. pH of the sample is not optimal. | 1. The ionophore is the primary determinant of selectivity. Choose an ionophore with a high selectivity for your target analyte over potential interfering ions. 2. If interfering ions are known, their effect can sometimes be minimized by using masking agents in the sample solution. 3. The selectivity of some optodes can be influenced by pH. Optimizing the buffer pH can sometimes improve selectivity. |
| Signal Drift or Instability | 1. Leaching of membrane components into the sample solution. 2. Photobleaching of this compound. 3. Incomplete equilibration of the optode. 4. Changes in ambient temperature. | 1. Ensure all membrane components are sufficiently lipophilic to be retained within the PVC matrix. 2. Minimize the exposure of the optode to high-intensity light. Use a light source with a filter to block unnecessary wavelengths. 3. Allow the optode to fully equilibrate in the sample solution before taking a measurement. Monitor the signal until it stabilizes. 4. Perform measurements in a temperature-controlled environment. |
| Irreversible Response | 1. The ion-exchange reaction is not fully reversible. 2. The ionophore or chromoionophore is undergoing a chemical reaction with the analyte or other components in the sample. | 1. This can be an inherent property of the chosen ionophore-analyte pair. Some systems are designed for single-use applications. 2. Investigate potential side reactions. This may require using a different ionophore or pre-treating the sample to remove reactive species. |
Quantitative Data
Table 1: Influence of Membrane Composition on Nitrite Optode Performance
| Ionophore (mmol/kg) | This compound (mmol/kg) | Plasticizer | Ionic Additive (mmol/kg) | Linear Range (M) |
| 20 (Co-tBC) | 10 | o-NPOE | 10 (TDMACl) | 10⁻⁶ - 10⁻² |
| 10 (Rh-tBTPP) | 10 | o-NPOE | 10 (TDMACl) | 10⁻⁷ - 10⁻²[3] |
Co-tBC: Cobalt(III) 5,10,15-tris(4-tert-butylphenyl) corrole with a triphenylphosphine axial ligand Rh-tBTPP: Rhodium(III) 5,10,15,20-tetra(p-tert-butylphenyl) porphyrin o-NPOE: o-nitrophenyl octyl ether TDMACl: Tridodecylmethylammonium chloride
Experimental Protocols
Protocol 1: Preparation of a this compound Based Optode Membrane
This protocol is a general guideline for preparing a PVC-based optode membrane. The specific concentrations of the ionophore and other components should be optimized for the target analyte.
Materials:
-
High molecular weight poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., o-NPOE)
-
Ionophore selective for the target analyte
-
This compound
-
Ionic Additive (e.g., TDMACl) (optional)
-
Tetrahydrofuran (THF), inhibitor-free
Procedure:
-
Prepare the Membrane Cocktail:
-
In a glass vial, dissolve all components (PVC, plasticizer, ionophore, this compound, and ionic additive) in THF. A typical total concentration of components is around 100 mg in 1 mL of THF.[3]
-
A common mass ratio for plasticizer to PVC is 2:1.[3]
-
The concentrations of the ionophore and chromoionophore are typically in the range of 10-20 mmol/kg of the total membrane components.[3]
-
Vortex the mixture until all components are fully dissolved and the solution is homogeneous.
-
-
Cast the Membrane:
-
Pipette a small, defined volume (e.g., 150 µL) of the membrane cocktail onto a clean glass slide or another suitable substrate.
-
Allow the THF to evaporate slowly in a dust-free environment at room temperature. This will result in a thin, transparent polymeric film. The thickness of the film will depend on the volume and concentration of the cocktail used.
-
-
Condition the Optode:
-
Before use, condition the optode membrane by immersing it in the working buffer solution for a period of time (e.g., 30 minutes) to ensure it is fully equilibrated.
-
Protocol 2: Calibration of a this compound Based Optode
Materials:
-
Prepared this compound based optode
-
Spectrophotometer or fluorometer
-
Working buffer solution
-
Standard solutions of the target analyte of known concentrations prepared in the working buffer
-
0.1 M HCl solution
-
0.1 M NaOH solution
Procedure:
-
Determine Absorbance of Protonated and Deprotonated Chromoionophore:
-
Record the absorbance spectrum of the optode after conditioning it in 0.1 M HCl. This represents the fully protonated state of this compound.[3]
-
Record the absorbance spectrum of the same optode after conditioning it in 0.1 M NaOH. This represents the fully deprotonated state.[3]
-
These two spectra will be used to calculate the degree of protonation (α) at different analyte concentrations.
-
-
Generate a Calibration Curve:
-
Place the conditioned optode in a cuvette containing the blank working buffer solution and record the absorbance spectrum.
-
Sequentially replace the blank solution with standard solutions of increasing analyte concentration.
-
Allow the signal to stabilize for each standard before recording the absorbance spectrum.
-
Plot the change in absorbance at the analytical wavelength (or the ratio of absorbances at two wavelengths) against the logarithm of the analyte concentration to generate the calibration curve.
-
Visualizations
Caption: Experimental workflow for preparing, calibrating, and using a this compound based optode.
Caption: Ion-exchange signaling pathway in a this compound based optode for cation detection.
References
Addressing calibration issues with Chromoionophore VI sensors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for calibration issues encountered with Chromoionophore VI-based optical sensors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind a this compound optical sensor?
A1: this compound is a lipophilic, hydrogen ion-selective dye that changes color in response to pH changes within a sensor membrane. The sensor typically consists of a polymeric membrane (e.g., PVC) containing the chromoionophore, an ionophore selective for the target analyte, and an ionic additive. The ionophore selectively binds to the target ion at the sample-membrane interface. To maintain charge neutrality within the membrane, this binding event triggers the release of a proton (H+) from the chromoionophore, causing a change in its absorbance spectrum. This change in absorbance is then measured and correlated to the concentration of the target analyte.
Q2: At which wavelengths should I measure the absorbance changes for this compound?
A2: The absorbance of this compound should be monitored at two key wavelengths corresponding to its protonated and deprotonated forms. The protonated form of this compound has an absorbance maximum at approximately 472 nm, while the deprotonated form exhibits a maximum at around 536 nm.[1] By measuring the ratio of absorbance at these two wavelengths, you can obtain a more robust and reliable signal that is less susceptible to fluctuations in light source intensity or membrane thickness.
Q3: What is the importance of the pKa of this compound?
A3: The pKa of a chromoionophore is a critical parameter that determines the pH range over which the sensor will be most responsive. It represents the pH at which the chromoionophore is 50% protonated and 50% deprotonated. The operational pH of your sample should ideally be within the working range of the chromoionophore to ensure a measurable and proportional response to changes in analyte concentration. The performance of the sensor is influenced by the pKa of the chromoionophore, with higher pKa values sometimes leading to better response and selectivity for certain analytes.[1]
Q4: Can I use a this compound sensor in samples with varying pH?
A4: It is highly recommended to perform measurements in a buffered solution to maintain a constant pH.[1] Fluctuations in the sample pH will directly affect the protonation state of the this compound, leading to signal changes that are not related to the concentration of the target analyte and resulting in inaccurate readings. If measuring in unbuffered samples is unavoidable, a separate pH measurement of the sample is necessary to correct the sensor's response.
Troubleshooting Guide
Issue 1: No or Low Sensor Response
| Potential Cause | Troubleshooting Step |
| Improper Sensor Conditioning | Ensure the sensor membrane has been properly conditioned before the first use. This typically involves soaking the sensor in a solution containing the primary ion for a sufficient period to allow the membrane components to equilibrate. |
| Incorrect Wavelength Measurement | Verify that the spectrophotometer is set to measure the absorbance at the correct wavelengths for the protonated (approx. 472 nm) and deprotonated (approx. 536 nm) forms of this compound.[1] |
| Depleted or Inactive Chromoionophore | The chromoionophore can degrade over time, especially with exposure to light. If the sensor is old or has been stored improperly, the chromoionophore may have lost its activity. Consider preparing a fresh sensor membrane. |
| Membrane Composition Error | The ratio of components in the sensor membrane (polymer, plasticizer, ionophore, chromoionophore, and ionic additive) is critical. An incorrect formulation can lead to a non-responsive sensor. Review the membrane preparation protocol. |
| Sample Matrix Effects | The sample may contain substances that coat the sensor surface, preventing the target ion from reaching the ionophore. Clean the sensor surface gently with a suitable solvent as recommended by the manufacturer. |
Issue 2: Drifting or Unstable Signal
| Potential Cause | Troubleshooting Step |
| Leaching of Membrane Components | The chromoionophore or other components can slowly leach out of the membrane into the sample solution, causing a continuous drift in the signal. This is more common in prolonged experiments or with aggressive sample matrices. Frequent recalibration may be necessary, or a different membrane composition may be required. |
| Temperature Fluctuations | The response of ion-selective sensors is temperature-dependent. Ensure that the temperature of your calibration standards and samples is stable and consistent. |
| Insufficient Equilibration Time | Allow sufficient time for the sensor to equilibrate with the sample before taking a reading. The time required can vary depending on the analyte and the membrane composition. |
| Air Bubbles on the Sensor Surface | Air bubbles trapped on the sensor surface can interfere with the measurement. Gently tap or agitate the sensor to dislodge any bubbles. |
| Contamination of the Reference Electrode (if used) | If your setup includes a reference electrode, ensure it is properly filled and that the junction is not clogged. |
Issue 3: Poor Selectivity (Interference from other ions)
| Potential Cause | Troubleshooting Step |
| Presence of Interfering Ions | The ionophore may have some affinity for ions other than the target analyte. The degree of interference is quantified by the selectivity coefficient. |
| Incorrect pH of the Sample | The selectivity of the sensor can be pH-dependent. Ensure your sample pH is within the optimal range for the specific ionophore and target analyte. |
| High Concentration of Interfering Ions | Even with a good selectivity coefficient, a very high concentration of an interfering ion can significantly impact the measurement of a low concentration of the target analyte. Consider sample dilution or the use of masking agents if possible. |
Experimental Protocols
Protocol 1: Preparation of a PVC-based this compound Sensor Membrane
This protocol provides a general guideline for the preparation of a sensor membrane. The exact ratios of components may need to be optimized for your specific application.
Materials:
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate (DOS), o-nitrophenyloctyl ether (o-NPOE))
-
Ionophore selective for the target analyte
-
This compound
-
Ionic Additive (e.g., potassium tetrakis(4-chlorophenyl)borate (KTpClPB))
-
Tetrahydrofuran (THF), analytical grade
Procedure:
-
Prepare the cocktail solution: In a clean glass vial, dissolve the PVC, plasticizer, ionophore, this compound, and ionic additive in THF. A typical starting composition could be (by weight %): 33% PVC, 65% plasticizer, 1% ionophore, 0.5% this compound, and 0.5% ionic additive.
-
Casting the membrane: Cast the cocktail solution onto a clean, flat surface (e.g., a glass plate) using a spin coater or by drop-casting.
-
Drying: Allow the solvent to evaporate completely in a dust-free environment. This may take several hours.
-
Membrane mounting: Once dry, carefully peel the membrane from the casting surface and mount it onto a suitable sensor body or support.
Protocol 2: General Calibration Procedure for a this compound Sensor
-
Condition the sensor: Before the first use, condition the newly prepared sensor by soaking it in a standard solution of the target analyte (e.g., 0.01 M) for at least one hour.
-
Prepare standard solutions: Prepare a series of standard solutions of the target analyte covering the expected concentration range of your samples. It is crucial to use the same buffer solution for all standards and samples.
-
Measure the blank: Immerse the sensor in the buffer solution without the analyte and record the absorbance at both 472 nm and 536 nm. This will serve as your blank or baseline reading.
-
Measure the standards: Starting from the lowest concentration, immerse the sensor in each standard solution. Allow the signal to stabilize before recording the absorbance at 472 nm and 536 nm.
-
Rinse between measurements: Thoroughly rinse the sensor with the buffer solution between each measurement to avoid carry-over.
-
Construct the calibration curve: Calculate the absorbance ratio (A472 / A536) for each standard. Plot the absorbance ratio as a function of the logarithm of the analyte concentration. The resulting curve is your calibration curve.
-
Measure the sample: Immerse the sensor in your unknown sample (prepared in the same buffer) and record the absorbance ratio after the signal has stabilized.
-
Determine the concentration: Use the calibration curve to determine the concentration of the analyte in your sample.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of a this compound sensor.
Caption: General experimental workflow for sensor calibration.
References
Minimizing interference in Chromoionophore VI measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during Chromoionophore VI measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a lipophilic pH indicator dye commonly used as a transducer in optical chemical sensors, particularly for the determination of ions like nitrite. It changes color in response to changes in pH within a sensor membrane, which in turn is modulated by the concentration of the target analyte.
Q2: What are the common sources of interference in this compound measurements?
Interference in this compound measurements can arise from several sources:
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Competing Ions: Other ions present in the sample matrix can interact with the ionophore in the sensor membrane, leading to a response that is not specific to the target analyte.
-
pH of the Sample: Since this compound is a pH indicator, the inherent pH of the sample can directly affect its response, leading to inaccurate readings. Measurements are typically carried out in a buffered solution to maintain a constant pH.[1]
-
Ionic Strength: Variations in the ionic strength of the sample can alter the activity of the target ion, affecting the sensor's response.
-
Temperature: Temperature fluctuations can influence the equilibrium of the ion-exchange reaction and the response of the chromoionophore.
-
Leaching of Sensor Components: Over time, components of the sensor membrane, including the chromoionophore and ionophore, can leach into the sample, leading to signal drift and reduced sensor lifetime.
-
Light Source Fluctuations: Instability in the light source of the spectrophotometer or sensor reader can cause noise and affect the accuracy of absorbance measurements.
Q3: How can I tell if my measurements are being affected by interference?
Signs of interference include:
-
Inaccurate or non-reproducible results.
-
Drifting sensor signal over time.
-
Atypical response curves during calibration.
-
Slower than expected response time.
-
Discoloration or degradation of the sensor membrane.
Troubleshooting Guides
Issue 1: Inaccurate or Non-Reproducible Readings
This is a common issue that can be caused by a variety of factors. Follow this step-by-step guide to diagnose and resolve the problem.
Caption: Troubleshooting workflow for inaccurate this compound measurements.
Steps:
-
Verify Calibration:
-
Action: Prepare fresh calibration standards and re-calibrate your sensor. Old or improperly stored standards can lead to an inaccurate calibration curve.
-
Tip: Use a minimum of five calibration points to ensure the linearity of the response.
-
-
Control Sample pH:
-
Action: Measure the pH of your sample. For reliable nitrite measurements using this compound, the pH should be controlled using a buffer solution (e.g., 50 mM phosphate buffer, pH 4.5).[1]
-
Tip: Ensure the buffer capacity is sufficient to overcome the buffering capacity of your sample.
-
-
Assess Potential Interferents:
-
Tip: Perchlorate (ClO₄⁻) and thiocyanate (SCN⁻) are known to have less interference with certain this compound-based nitrite sensors.[1]
-
Perform a Selectivity Study:
-
Action: If you suspect interference from a specific ion, perform a selectivity study to quantify its effect. This involves measuring the sensor's response to the interfering ion in the absence of the primary ion.
-
Tip: The matched potential method (MPM) is a common technique for determining selectivity coefficients.
-
-
Implement Sample Pre-treatment:
-
Action: If interfering ions are present, consider sample pre-treatment methods such as precipitation, extraction, or the use of an interference-suppressing solution.
-
-
Optimize Sensor Membrane Composition:
-
Action: The selectivity of the sensor is highly dependent on the composition of the membrane. Adjusting the ratio of the ionophore, chromoionophore, and plasticizer can improve selectivity.[1]
-
Issue 2: Drifting or Unstable Signal
A drifting signal can make it difficult to obtain a stable reading.
Caption: Logical steps to diagnose and resolve signal drift.
Steps:
-
Ensure Proper Equilibration:
-
Action: Allow the sensor to fully equilibrate with the sample solution before taking a reading. The response time for some optical sensors is typically under one minute.[1]
-
-
Maintain Constant Temperature:
-
Action: Use a water bath or other temperature control device to maintain a constant temperature for your samples and standards.
-
-
Inspect the Sensor Membrane:
-
Action: Visually inspect the sensor membrane for any signs of damage, such as scratches, delamination, or discoloration. Leaching of membrane components can also cause drift.
-
Tip: If the membrane appears compromised, it should be replaced.
-
-
Check the Light Source:
-
Action: Ensure that the light source in your measurement device is stable. Refer to the instrument's manual for instructions on how to check and stabilize the light source.
-
Data on Potential Interference
| Interfering Ion | Potential for Interference | Notes |
| Perchlorate (ClO₄⁻) | Low | Some this compound-based nitrite sensors show good selectivity over perchlorate.[1] |
| Thiocyanate (SCN⁻) | Low | Some this compound-based nitrite sensors show good selectivity over thiocyanate.[1] |
| Chloride (Cl⁻) | Moderate to High | Lipophilic anions can interfere with the ion-exchange mechanism. The degree of interference depends on the ionophore used. |
| Nitrate (NO₃⁻) | Moderate to High | Structurally similar to nitrite, nitrate is a common interferent. The selectivity depends on the ionophore. |
| Sulfate (SO₄²⁻) | Low | Generally, divalent anions interfere less than monovalent anions. |
| Phosphate (PO₄³⁻) | Low | Generally, polyvalent anions interfere less. |
Note: The actual level of interference is highly dependent on the specific composition of the sensor membrane (ionophore, plasticizer, etc.) and the experimental conditions (pH, temperature). It is strongly recommended to experimentally determine the selectivity of your specific sensor system for any potentially interfering ions in your sample matrix.
Experimental Protocols
Protocol 1: General Procedure for Nitrite Measurement using a this compound-based Optical Sensor
This protocol outlines the basic steps for measuring nitrite concentration.
Caption: Experimental workflow for nitrite concentration measurement.
Materials:
-
Optical sensor with a membrane containing this compound, a nitrite-selective ionophore (e.g., a Co(III) corrole), a plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE), and a polymer matrix (e.g., PVC).[1]
-
Spectrophotometer or dedicated optical sensor reader.
-
Nitrite stock solution (e.g., 0.1 M NaNO₂).
-
Buffer solution (e.g., 50 mM phosphate buffer, pH 4.5).
-
Volumetric flasks and pipettes.
Procedure:
-
Sensor Preparation and Conditioning:
-
Prepare the sensor membrane according to established literature procedures. A typical composition might be a PVC matrix with o-NPOE as a plasticizer, a specific nitrite ionophore, and this compound.[1]
-
Condition the sensor by soaking it in the buffer solution for at least 30 minutes before use.
-
-
Preparation of Calibration Standards:
-
Prepare a series of nitrite standards by serial dilution of the stock solution in the buffer. The concentration range should bracket the expected concentration of your samples.
-
-
Calibration:
-
Set your spectrophotometer to measure the absorbance at the wavelengths corresponding to the protonated and deprotonated forms of this compound. For this compound, these are approximately 472 nm and 536 nm.[1]
-
Measure the absorbance of each standard solution.
-
Plot the ratio of the absorbances (A₅₃₆ / A₄₇₂) versus the logarithm of the nitrite concentration to generate the calibration curve.
-
-
Sample Preparation:
-
Dilute your sample with the buffer solution to ensure the nitrite concentration falls within the linear range of your calibration curve and to minimize matrix effects.
-
-
Measurement:
-
Immerse the sensor in the prepared sample and allow the signal to stabilize.
-
Record the absorbance at the two wavelengths.
-
-
Calculation:
-
Calculate the absorbance ratio for your sample.
-
Determine the nitrite concentration from the calibration curve.
-
Protocol 2: Determining Selectivity Coefficients using the Matched Potential Method (MPM)
Procedure:
-
Prepare a reference solution containing a known concentration of the primary ion (e.g., 10⁻³ M nitrite) in the buffer.
-
Measure the potential (or absorbance ratio) of the reference solution.
-
In a separate experiment, prepare a solution containing only the interfering ion in the buffer.
-
Add a concentrated solution of the interfering ion to this solution until the potential (or absorbance ratio) matches the value obtained in step 2.
-
The selectivity coefficient (K) is calculated as the ratio of the activity of the primary ion to the activity of the interfering ion.
References
How to improve the selectivity of Chromoionophore VI sensors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the selectivity of sensors based on Chromoionophore VI.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a sensor?
This compound is a negatively charged hydrogen ion-selective chromoionophore. In an optical sensor, it is typically embedded in a polymeric membrane along with a specific ionophore (a molecule that selectively binds the target ion) and other components like a plasticizer and lipophilic additives. The sensor's operation is based on an ion-exchange mechanism. The selective extraction of a target cation into the membrane is accompanied by the deprotonation of the chromoionophore to maintain charge neutrality. This change in protonation state alters the optical properties (absorbance or fluorescence) of this compound, allowing for the quantification of the target ion. For anion detection, a charged carrier is used, and the co-extraction of the anion and protons causes a change in the chromoionophore's protonation state.
Q2: My this compound sensor is showing poor selectivity. What are the common causes?
Poor selectivity in this compound sensors can stem from several factors:
-
Suboptimal Ionophore: The primary determinant of selectivity is the ionophore. If the chosen ionophore has a low affinity for the target ion or a high affinity for interfering ions, the sensor's selectivity will be compromised.
-
Incorrect Membrane Composition: The ratio of components in the sensor membrane (polymer, plasticizer, ionophore, chromoionophore, and additives) is critical. An imbalanced composition can lead to non-selective binding and a poor signal-to-noise ratio.
-
Inappropriate Sample pH: The operational pH of the sample is crucial. For cation sensing, the pH needs to be in a range where this compound is protonated. For anion sensing with a charged carrier, the pH affects the co-extraction of protons.
-
Presence of Highly Lipophilic Interfering Ions: Ions that are highly soluble in the membrane phase can interfere with the sensor's response even if the ionophore does not specifically bind them.
-
Leaching of Membrane Components: Over time, components can leach out of the membrane, altering its properties and reducing selectivity.
Q3: How can I reduce interference from other ions?
To reduce interference, consider the following strategies:
-
Choose a More Selective Ionophore: Research and select an ionophore that is highly specific for your target analyte.
-
Optimize the Membrane Composition: Systematically vary the concentrations of the ionophore, this compound, and lipophilic additives to find the optimal formulation. The addition of lipophilic ionic sites can sometimes enhance selectivity.
-
Adjust the Sample pH: Operate the sensor within the optimal pH range for your target ion and ionophore combination. This can often minimize the interference of pH-sensitive ions.
-
Use a Masking Agent: If a specific interfering ion is known to be present in your samples, you may be able to add a masking agent to the sample that selectively complexes with the interfering ion, preventing it from interacting with the sensor membrane.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Selectivity / High Interference | 1. Ionophore has low selectivity. 2. Suboptimal membrane composition. 3. Inappropriate sample pH. 4. Presence of highly lipophilic interfering ions. | 1. Select an ionophore with a higher reported selectivity coefficient for the target ion. 2. Systematically optimize the ratio of membrane components (See Experimental Protocols). 3. Determine the optimal pH range for your sensor by testing its response in buffers of varying pH. 4. Incorporate lipophilic ionic additives like TDMACl to modulate the membrane's properties. |
| Low Sensitivity | 1. Insufficient concentration of ionophore or this compound. 2. Sample pH is outside the optimal range. 3. Inefficient ion exchange. | 1. Increase the concentration of the ionophore and/or this compound in the membrane cocktail. 2. Adjust the sample pH to the optimal range. 3. Ensure the presence of a suitable plasticizer to facilitate ion mobility within the membrane. |
| Slow Response Time | 1. High membrane thickness. 2. Inefficient plasticizer. 3. Low concentration of the target ion. | 1. Prepare thinner sensor films. 2. Use a plasticizer that provides good ion mobility, such as o-NPOE. 3. Precondition the sensor in a solution containing a low concentration of the target ion. |
| Irreversible Sensor Response | 1. Strong, irreversible binding of the target ion to the ionophore. 2. Degradation of membrane components. | 1. Select an ionophore with reversible binding characteristics. 2. Use a regenerating solution (e.g., a strong chelating agent like EDTA for metal ions) to remove the target ion from the membrane. 3. Store sensors in a cool, dark place and check for discoloration or degradation of the membrane. |
Quantitative Data on Selectivity Improvement
The selectivity of an ion-selective sensor is quantified by its selectivity coefficient (log K). A more negative value indicates better selectivity for the primary ion over the interfering ion. The following table provides an example of how optimizing the membrane composition can improve the selectivity of a nitrite (NO₂⁻) sensor that utilizes a charged carrier and this compound.
| Membrane Composition | log K (NO₂⁻, Cl⁻) | log K (NO₂⁻, SCN⁻) | log K (NO₂⁻, ClO₄⁻) |
| Initial Formulation | -1.5 | -0.8 | -0.5 |
| Optimized Formulation | -2.5 | -1.9 | -1.2 |
Note: The values in this table are illustrative and the actual selectivity coefficients will depend on the specific ionophore and membrane components used.
Experimental Protocols
Protocol 1: Fabrication of a this compound-Based Optical Sensor Membrane
This protocol describes the preparation of a sensor "cocktail" that can be used to create thin-film optical sensors.
Materials:
-
Poly(vinyl chloride) (PVC), high molecular weight
-
o-Nitrophenyloctyl ether (o-NPOE) (plasticizer)
-
Target-selective ionophore
-
This compound
-
Tridodecylmethylammonium chloride (TDMACl) (lipophilic additive)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Prepare the Stock Solutions:
-
Prepare individual stock solutions of the ionophore, this compound, and TDMACl in THF. The concentrations will depend on the desired final composition.
-
-
Prepare the Membrane Cocktail:
-
In a clean, dry glass vial, combine the following in the specified order, ensuring each component dissolves completely before adding the next:
-
PVC (e.g., 33 mg)
-
o-NPOE (e.g., 66 mg)
-
Aliquots of the stock solutions to achieve the desired final concentrations (e.g., 10 mmol/kg of ionophore, 10 mmol/kg of this compound, and 10 mmol/kg of TDMACl relative to the total mass of the membrane components).
-
-
Add THF to bring the total volume to 1 mL.
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Vortex the mixture until all components are fully dissolved and the solution is homogeneous.
-
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Fabricate the Sensor Film:
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Pipette a small, precise volume (e.g., 50 µL) of the membrane cocktail onto a clean glass slide or other suitable substrate.
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Allow the THF to evaporate completely in a fume hood at room temperature. This will leave a thin, transparent sensor film.
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The resulting sensor is now ready for testing.
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Protocol 2: Optimization of Membrane Composition for Improved Selectivity
Objective: To systematically vary the ratio of membrane components to identify the formulation with the highest selectivity for the target ion.
Procedure:
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Create a Design of Experiments (DoE):
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Identify the key membrane components to vary (e.g., ionophore concentration, chromoionophore concentration, lipophilic additive concentration).
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Define a range of concentrations for each component.
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Use a DoE software or a systematic approach to create a set of experimental formulations.
-
-
Fabricate the Sensor Membranes:
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Prepare a series of membrane cocktails according to the DoE, following Protocol 1.
-
-
Evaluate Sensor Performance:
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For each sensor formulation, determine the selectivity coefficients for a panel of relevant interfering ions.
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Measure the sensor's response to the primary ion and each interfering ion separately.
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Calculate the selectivity coefficients using the separate solution method or the fixed interference method.
-
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Analyze the Results:
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Compare the selectivity coefficients across all formulations to identify the composition that provides the best selectivity for your target ion.
-
You can also evaluate other performance metrics such as sensitivity, response time, and linear range.
-
Visualizations
Signaling Pathway of a this compound-Based Sensor for Cation Detection
Caption: Ion-exchange mechanism in a this compound sensor for cation detection.
Troubleshooting Workflow for Poor Selectivity
Caption: A logical workflow for troubleshooting and improving sensor selectivity.
Photobleaching and stability of Chromoionophore VI
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Chromoionophore VI (also known as 4',5'-Dibromofluorescein octadecyl ester or ETH 7075) in experimental settings. The information is targeted towards researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Rapid Loss of Fluorescence Signal (Photobleaching)
Question: My fluorescence signal from this compound is decaying rapidly upon illumination. How can I minimize photobleaching?
Answer:
Photobleaching is the irreversible photochemical destruction of a fluorophore. Several factors can contribute to this phenomenon. Here are some troubleshooting steps to mitigate rapid signal loss:
-
Reduce Excitation Light Intensity: High-intensity light is a primary driver of photobleaching. Reduce the power of your light source (e.g., laser, lamp) to the lowest level that still provides a detectable signal.
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Minimize Exposure Time: Only expose the sample to the excitation light when actively acquiring data. Use shutters to block the light path when not imaging.
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Use Neutral Density (ND) Filters: Insert ND filters into the light path to attenuate the excitation light without changing its spectral properties.
-
Optimize Filter Sets: Ensure that your excitation and emission filters are appropriate for the spectral characteristics of this compound (excitation ~520 nm, emission ~580 nm) to maximize signal collection and minimize exposure to unnecessary wavelengths.
-
Incorporate Antifade Reagents: Consider using commercially available antifade mounting media or adding antifade agents to your buffer solutions. These reagents work by scavenging oxygen radicals that contribute to photobleaching.
-
Deoxygenate the Sample Environment: If experimentally feasible, deoxygenating the sample buffer can significantly reduce photobleaching, as many photobleaching processes are oxygen-dependent.
Issue 2: Inconsistent or Noisy Fluorescence Signal
Question: I am observing a noisy or inconsistent fluorescence signal from my this compound-based sensor. What could be the cause?
Answer:
Signal instability can arise from various sources. Consider the following potential causes and solutions:
-
Inhomogeneous Dye Distribution: Ensure that this compound is uniformly distributed within your sensing matrix (e.g., polymer membrane, liposomes). Aggregation of the dye can lead to quenching and signal variability. Sonication or vortexing during preparation may help.
-
Environmental Sensitivity: The fluorescence of this compound is sensitive to its local environment, particularly pH. Ensure that the pH of your sample and any buffers are stable and consistent throughout the experiment.
-
Solvent Effects: The choice of solvent can influence the photophysical properties of the dye. Ensure that the solvent is of high purity and is compatible with your experimental setup.
-
Detector Settings: Optimize the gain and exposure time settings on your detector (e.g., PMT, camera). A low gain may result in a weak, noisy signal, while an excessively high gain can lead to saturation and non-linearity.
-
Light Source Instability: Fluctuations in the output of your excitation light source can lead to a noisy signal. Allow the lamp or laser to warm up and stabilize before starting your measurements.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for this compound?
A1: this compound is a powder that should be stored at +4°C and protected from light and moisture.[1] It is stable for at least two years under these conditions.[1] For experimental use, it is typically dissolved in a suitable organic solvent, such as DMSO.[1]
Q2: What is the impact of pH on the stability and fluorescence of this compound?
Q3: Is there quantitative data available on the photobleaching of this compound?
A3: Specific quantitative data, such as the photobleaching quantum yield for this compound, is not widely published. The rate of photobleaching is highly dependent on the experimental conditions, including the excitation wavelength and intensity, the chemical environment (solvent, pH), and the presence of oxygen and other reactive species.
Experimental Protocols
Protocol: General Assessment of Photostability
This protocol outlines a general procedure for assessing the photostability of this compound in a specific experimental setup. This should be adapted to your specific instrumentation and sample type.
-
Sample Preparation:
-
Prepare a solution or sample containing this compound at the desired concentration in the relevant solvent or matrix.
-
Place the sample in the holder of your fluorescence measurement instrument (e.g., fluorometer, microscope).
-
-
Initial Fluorescence Measurement:
-
Set the excitation and emission wavelengths appropriate for this compound (e.g., excitation at 520 nm, emission at 580 nm).
-
Record an initial fluorescence intensity reading (F₀) using a low light intensity and short exposure time to minimize photobleaching during this initial measurement.
-
-
Continuous Illumination:
-
Expose the sample to continuous illumination using the desired excitation wavelength and intensity that will be used in your actual experiments.
-
Record the fluorescence intensity (F(t)) at regular time intervals over a defined period.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (F(t)/F₀) as a function of time.
-
The rate of decay of this curve provides a measure of the photostability of this compound under your specific experimental conditions.
-
For a more quantitative analysis, you can fit the decay curve to an exponential function to determine the photobleaching rate constant.
-
Data Presentation
While specific quantitative data for this compound is limited in the public domain, researchers should aim to present their own photostability data in a structured format for comparison.
Table 1: Example of Photobleaching Data Presentation
| Experimental Condition | Light Intensity (mW/cm²) | Solvent | pH | Photobleaching Half-life (s) |
| Condition A | 10 | DMSO | 7.4 | Data to be determined |
| Condition B | 20 | DMSO | 7.4 | Data to be determined |
| Condition C | 10 | Ethanol | 7.4 | Data to be determined |
| Condition D | 10 | DMSO | 5.0 | Data to be determined |
Visualizations
References
Technical Support Center: Chromoionophore VI pH Sensor
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Chromoionophore VI as a pH sensor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a pH sensor?
This compound (also known as ETH 7075) is a lipophilic dye that functions as a pH indicator. Its chemical structure contains a protonatable site, meaning it can accept or donate a proton (H⁺) depending on the pH of the surrounding environment. This protonation or deprotonation event causes a conformational change in the molecule, which in turn alters its light absorption properties. Specifically, the protonated and deprotonated forms of this compound have distinct absorption maxima at different wavelengths. By measuring the ratio of absorbance at these two wavelengths, a quantitative determination of the pH can be made.
Q2: What are the optimal wavelengths to measure the response of a this compound sensor?
The optimal wavelengths for ratiometric pH measurements using this compound correspond to the absorption maxima of its protonated and deprotonated forms. The protonated form of this compound has an absorption peak at approximately 472 nm, while the deprotonated form exhibits an absorption peak around 536 nm.[1]
Q3: How do I prepare a this compound-based optical sensor?
This compound is typically incorporated into a polymeric membrane, often made of polyvinyl chloride (PVC) and a plasticizer. This lipophilic membrane allows the chromoionophore to remain entrapped while interacting with the protons in the sample. The general procedure involves dissolving PVC, a plasticizer, and this compound in a volatile solvent like tetrahydrofuran (THF). This cocktail is then cast onto a solid support (e.g., a glass slide or the tip of a fiber optic cable) and the solvent is allowed to evaporate, leaving a thin, transparent sensor film.
Q4: What is the expected response time for a this compound sensor?
The response time of a this compound optical sensor is typically fast, often reaching 95% of its equilibrium response in under a minute.[1] However, the exact time can be influenced by the thickness and composition of the sensor membrane, as well as the temperature and ionic strength of the sample solution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Sensor Response | 1. Incorrect Wavelengths: The spectrophotometer is not set to the correct wavelengths for the protonated and deprotonated forms of this compound. 2. Low Chromoionophore Concentration: Insufficient amount of this compound in the sensor membrane. 3. Sensor Membrane Dehydration: The membrane has dried out, preventing ion exchange. | 1. Verify Wavelengths: Ensure your instrument is measuring absorbance at approximately 472 nm and 536 nm. 2. Prepare New Membrane: Fabricate a new sensor membrane with a higher concentration of this compound. 3. Rehydrate Membrane: Condition the sensor membrane in a suitable buffer solution before use. |
| Drifting or Unstable Readings | 1. Leaching of Components: this compound or other membrane components may be slowly leaching into the sample solution. 2. Photobleaching: Prolonged exposure to high-intensity light can cause the dye to degrade. 3. Temperature Fluctuations: Changes in temperature can affect the pKa of the chromoionophore and the response of the sensor. | 1. Optimize Membrane Composition: Consider using a more lipophilic plasticizer or a different polymer to improve component retention. 2. Minimize Light Exposure: Use the lowest light intensity necessary for measurements and keep the sensor in the dark when not in use. 3. Control Temperature: Perform experiments in a temperature-controlled environment. |
| Slow Response Time | 1. Thick Sensor Membrane: A thicker membrane will have a longer diffusion path for protons, leading to a slower response. 2. Biofouling: Proteins or other molecules from the sample may be adsorbing to the sensor surface, hindering ion exchange. | 1. Prepare Thinner Membranes: When casting the sensor film, aim for a thinner, uniform layer. 2. Clean the Sensor: Gently rinse the sensor surface with a mild detergent solution, followed by deionized water. For more severe fouling, specific cleaning protocols may be necessary. |
| Inaccurate pH Readings | 1. Improper Calibration: The calibration curve may be inaccurate or outdated. 2. Interference from Ionic Strength: High concentrations of salts in the sample can affect the activity of protons and influence the sensor's response. 3. Contamination of Buffers: Calibration buffers may be contaminated or have expired. | 1. Recalibrate: Perform a new multi-point calibration using fresh, certified pH buffers that bracket the expected pH of your samples. 2. Matrix Matching: If possible, prepare calibration standards with a similar ionic strength to your samples. 3. Use Fresh Buffers: Always use fresh, high-quality calibration buffers. |
Quantitative Data Presentation
The response of a this compound sensor is based on the ratiometric measurement of its absorbance at two wavelengths. The ratio of the absorbance at the peak of the deprotonated form (A₅₃₆) to the protonated form (A₄₇₂) is a function of the pH. Below is a table with example data illustrating this relationship.
| pH | Absorbance at 472 nm (Protonated) | Absorbance at 536 nm (Deprotonated) | Absorbance Ratio (A₅₃₆ / A₄₇₂) |
| 4.0 | 0.85 | 0.10 | 0.12 |
| 5.0 | 0.78 | 0.22 | 0.28 |
| 6.0 | 0.60 | 0.40 | 0.67 |
| 7.0 | 0.42 | 0.58 | 1.38 |
| 8.0 | 0.25 | 0.75 | 3.00 |
| 9.0 | 0.12 | 0.88 | 7.33 |
| 10.0 | 0.05 | 0.95 | 19.00 |
Note: The values presented in this table are for illustrative purposes and the actual absorbance values and ratios will depend on the specific sensor preparation and experimental setup.
Experimental Protocols
Protocol 1: Preparation of a this compound-Based Optical pH Sensor Membrane
-
Prepare the Sensor Cocktail:
-
In a clean glass vial, dissolve high molecular weight polyvinyl chloride (PVC), a plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE), and this compound in tetrahydrofuran (THF). A typical ratio is 33% PVC, 66% plasticizer, and 1% this compound by weight.
-
-
Cast the Membrane:
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Pipette a small volume of the sensor cocktail onto a clean glass slide or the tip of a fiber optic probe.
-
Allow the THF to evaporate completely in a dust-free environment at room temperature. This will leave a transparent, colored film.
-
-
Condition the Sensor:
-
Before the first use, condition the sensor membrane by immersing it in a buffer solution with a pH within the desired operating range for at least 30 minutes.
-
Protocol 2: Calibration of the this compound pH Sensor
-
Record Spectra of Extreme States:
-
To determine the absorbance of the fully protonated form, immerse the sensor in a 0.1 M HCl solution and record the absorbance spectrum. The peak at approximately 472 nm corresponds to the fully protonated state (A_prot).[1]
-
To determine the absorbance of the fully deprotonated form, immerse the sensor in a 0.1 M NaOH solution and record the absorbance spectrum. The peak at approximately 536 nm corresponds to the fully deprotonated state (A_deprot).[1]
-
-
Prepare Calibration Buffers:
-
Prepare a series of standard buffer solutions of known pH values that span the expected measurement range of your samples.
-
-
Generate the Calibration Curve:
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Sequentially immerse the sensor in each standard buffer solution, starting from the lowest pH.
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For each buffer, allow the signal to stabilize and then record the absorbance at 472 nm and 536 nm.
-
Calculate the absorbance ratio (A₅₃₆ / A₄₇₂) for each pH value.
-
Plot the absorbance ratio as a function of pH to generate the calibration curve.
-
Signaling Pathway and Experimental Workflow
The fundamental principle of the this compound pH sensor is the reversible protonation and deprotonation of the dye molecule. This equilibrium is dictated by the concentration of hydrogen ions (H⁺) in the sample.
References
Technical Support Center: Chromoionophore VI Based Sensors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the response time of Chromoionophore VI (CHVI) based optical sensors.
Frequently Asked Questions (FAQs)
1. What is the typical response time for a this compound based sensor?
The response time for CHVI-based sensors is typically less than one minute, with many studies reporting response times of around 30 to 60 seconds to reach 95% of the final signal.[1] However, this can be significantly influenced by the sensor's membrane composition and the experimental conditions.
2. What are the key factors that influence the response time of a CHVI sensor?
Several factors can affect the response time, including:
-
Membrane Composition: The type and concentration of the plasticizer, the concentration of CHVI, and the presence of any ionic additives are critical.[2][3][4][5]
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Analyte Concentration: The time to reach a stable signal can vary with the concentration of the target ion.
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pH of the Sample: The pH of the sample solution can influence the protonation state of the chromoionophore and affect the sensor's response.[1]
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Temperature: Temperature can affect the diffusion kinetics within the membrane and the sample solution.
-
Stirring/Flow Rate: The rate of sample presentation to the sensor surface can impact the response time.
3. Can I use a CHVI-based sensor without a plasticizer?
Yes, recent research has demonstrated the feasibility of plasticizer-free CHVI-based sensors, for example, by adsorbing the sensing components onto a cellulose paper substrate.[6][7][8] This approach can offer an alternative to traditional PVC-based sensors and may have different response characteristics.
Troubleshooting Guide: Slow Sensor Response
Issue: My this compound based sensor is exhibiting a slow response time, taking several minutes to reach a stable signal.
This guide provides potential causes and solutions to troubleshoot and reduce the response time of your sensor.
Step 1: Evaluate the Sensor Membrane Composition
The composition of the sensor membrane is the most critical factor influencing response time.
Potential Cause 1.1: Suboptimal Plasticizer
The plasticizer affects the mobility of the ionophore and analyte within the polymer matrix. A plasticizer with high viscosity can slow down the ion-exchange process at the membrane-sample interface.
Solutions:
-
Select a less viscous plasticizer: Plasticizers with lower viscosity generally lead to faster response times.[3][9]
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Optimize plasticizer concentration: The ratio of plasticizer to polymer (e.g., PVC) is crucial. A common starting point is a 2:1 ratio by weight (e.g., 66% plasticizer).[2]
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Consider a different type of plasticizer: The polarity and chemical structure of the plasticizer can also play a role. For example, o-nitrophenyloctyl ether (o-NPOE) is a commonly used plasticizer in optical sensors.[1][3]
Potential Cause 1.2: Inappropriate Chromoionophore Concentration
The concentration of CHVI can impact the sensor's sensitivity and response speed.
Solution:
-
Optimize CHVI concentration: While specific concentrations depend on the target analyte and other membrane components, a typical starting range is 1-10 mmol/kg of the membrane cocktail.[1]
Potential Cause 1.3: Component Leaching
Leaching of the chromoionophore or ionophore from the membrane can lead to a gradual decrease in performance and slower response over time.[4]
Solutions:
-
Use high-molecular-weight components: Select ionophores and chromoionophores with higher lipophilicity to minimize leaching into the aqueous sample.
-
Consider a polymeric plasticizer: Polymeric plasticizers, like polyester sebacate, have been shown to improve the longevity of sensors by reducing component leaching compared to conventional plasticizers.[10]
Step 2: Assess the Experimental Conditions
Proper experimental setup and procedures are essential for optimal sensor performance.
Potential Cause 2.1: Inadequate Sensor Conditioning
A new sensor or a sensor that has been stored dry may require conditioning to ensure proper hydration of the membrane surface.
Solution:
-
Pre-condition the sensor: Before the first use, and after prolonged storage, soak the sensor in a solution of the primary ion (the ion it is designed to detect) for a recommended period, which can range from a few hours to overnight.
Potential Cause 2.2: Insufficient Stirring or Flow Rate
A stagnant sample solution can lead to the formation of an unstirred layer at the sensor surface, which can slow down the diffusion of the analyte to the membrane.
Solution:
-
Ensure adequate sample agitation: Use a magnetic stirrer or a flow-through cell to ensure a constant and reproducible flow of the sample over the sensor surface.
Potential Cause 2.3: Incorrect pH of the Sample
The response of CHVI-based sensors is often pH-dependent.
Solution:
-
Buffer the sample solution: Use a suitable buffer to maintain the optimal pH for your specific sensor. The optimal pH will depend on the pKa of the chromoionophore and the specific ionophore used.[1]
Step 3: Check for Sensor Fouling or Damage
Physical or chemical contamination of the sensor surface can impede its performance.
Potential Cause 3.1: Membrane Surface Contamination
The sensor membrane can become fouled by proteins, oils, or other substances in the sample matrix.
Solution:
-
Clean the sensor: Gently rinse the sensor with deionized water. For more stubborn fouling, a mild, non-abrasive cleaning solution may be used, followed by thorough rinsing and re-conditioning.
Potential Cause 3.2: Dry or Damaged Membrane
If the sensor has been allowed to dry out, the membrane may be damaged, leading to a slow or no response.
Solution:
-
Rehydrate the membrane: Soak the sensor in a conditioning solution for an extended period (e.g., 24 hours). If the response does not improve, the membrane may be irreversibly damaged and need to be replaced.
Data Presentation
Table 1: Typical Membrane Compositions for this compound Based Optical Sensors
| Component | Role | Typical Concentration (wt%) | Example Reference |
| Poly(vinyl chloride) (PVC) | Polymer Matrix | ~33% | [1] |
| Plasticizer (e.g., o-NPOE) | Solvent for membrane components | ~66% | [1] |
| This compound (CHVI) | Signal Transducer | 1-10 mmol/kg of cocktail | [1] |
| Ionophore (Analyte-specific) | Recognition Element | 10-20 mmol/kg of cocktail | [1] |
| Ionic Additive (e.g., KTpClPB) | Reduces membrane resistance | Varies |
Table 2: Influence of Plasticizer on Sensor Performance (General Observations for Ion-Selective Sensors)
| Plasticizer | Key Property | Effect on Response Time | Reference |
| o-Nitrophenyloctyl ether (o-NPOE) | High Polarity | Commonly used, provides good response | [3][4] |
| Dibutyl phthalate (DBP) | Lower Viscosity | Can lead to faster response | [3][9] |
| Bis(2-ethylhexyl) sebacate (DOS) | Low Polarity, Low Viscosity | Can result in longer sensor lifetime | [3][9] |
| Polyester sebacate (PES) | Polymeric | Reduces leaching, extends lifetime | [10] |
Experimental Protocols
Protocol 1: Fabrication of a PVC-Based Optical Sensor Membrane
This protocol describes the general procedure for preparing a CHVI-based sensor membrane.
Materials:
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High molecular weight poly(vinyl chloride) (PVC)
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Plasticizer (e.g., o-nitrophenyloctyl ether, o-NPOE)
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This compound (CHVI)
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Analyte-selective ionophore
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Ionic additive (optional, e.g., potassium tetrakis(4-chlorophenyl)borate, KTpClPB)
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Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Prepare the membrane cocktail:
-
In a clean, dry glass vial, dissolve PVC (e.g., 33 mg) and the plasticizer (e.g., 66 mg) in a minimal amount of THF (e.g., 1 mL).
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Add the chromoionophore (e.g., 1-2 mg) and the ionophore (e.g., 1-2 mg) to the solution. If using an ionic additive, add it at this stage.
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Vortex the mixture until all components are fully dissolved and the solution is homogeneous.
-
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Cast the membrane:
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Pour the membrane cocktail into a flat, clean glass ring (e.g., 24 mm inner diameter) placed on a clean glass plate.
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Cover the setup with a petri dish to allow for slow evaporation of the THF. This process typically takes 12-24 hours.
-
-
Membrane mounting:
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Once the membrane is completely dry, carefully cut out small discs (e.g., 5-7 mm diameter) from the cast film.
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Mount the membrane discs into the sensor body or on the tip of a fiber optic cable using a suitable adhesive.
-
-
Conditioning:
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Condition the newly fabricated sensor by soaking it in a solution containing the primary ion for at least 4 hours before use.
-
Protocol 2: Measurement of Sensor Response Time
This protocol outlines a method for determining the dynamic response time of the sensor.
Materials:
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Fabricated CHVI-based sensor
-
Spectrometer or photometer
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Light source
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Flow-through cell or a beaker with a magnetic stirrer
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Standard solutions of the target analyte of varying concentrations
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Buffer solution
Procedure:
-
Setup:
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Place the sensor in the flow-through cell or beaker containing a low concentration of the target analyte in the appropriate buffer.
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Ensure a constant stirring rate or flow rate.
-
-
Data Acquisition:
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Start recording the absorbance or fluorescence signal at the wavelength of interest.
-
-
Concentration Change:
-
Rapidly change the solution to a higher concentration of the target analyte.
-
Continue recording the signal until a stable new baseline is achieved.
-
-
Data Analysis:
-
The response time is typically defined as the time taken to reach 90% or 95% of the final stable signal after the change in concentration.
-
Mandatory Visualizations
Caption: Experimental workflow for fabricating and testing this compound based sensors.
References
- 1. Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. researchgate.net [researchgate.net]
- 5. Hybrid Plasticizers Enhance Specificity and Sensitivity of an Electrochemical-Based Sensor for Cadmium Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paper-based plasticizer-free sodium ion-selective sensor with camera phone as a detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paper-based plasticizer-free sodium ion-selective sensor with camera phone as a detector - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. repositorio.uchile.cl [repositorio.uchile.cl]
- 10. Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes - Analyst (RSC Publishing) [pubs.rsc.org]
Solving membrane leakage in Chromoionophore VI electrodes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common issues encountered during experiments with Chromoionophore VI-based ion-selective electrodes, with a primary focus on mitigating membrane leakage.
Troubleshooting Guide: Solving Membrane Leakage and Performance Issues
Membrane leakage is a primary cause of signal drift, reduced sensor lifetime, and inaccurate measurements. This guide provides a systematic approach to identifying and resolving these issues.
Initial Checks & Calibration Verification
Before assuming membrane leakage, it is crucial to rule out other common sources of error in your experimental setup.
Procedure:
-
Rinse and Inspect: Thoroughly rinse the electrode with deionized water and gently blot it dry with a lint-free tissue. Visually inspect the membrane for any physical damage, discoloration, or delamination.
-
Verify Meter Functionality: Ensure the pH/ion meter is functioning correctly by following the manufacturer's instrument checkout procedure.
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Prepare Fresh Standards: Always prepare fresh calibration standards before troubleshooting. Errors can arise from contaminated or incorrectly diluted standards.
-
Check Electrode Slope: Perform a two-point calibration with fresh standards. The electrode slope should be within the Nernstian range (typically 54-60 mV per decade change in concentration for monovalent ions at room temperature). A low slope is a common indicator of membrane problems.
Troubleshooting Workflow for Performance Issues
If initial checks do not resolve the problem, follow this workflow to diagnose the root cause.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of membrane leakage in this compound electrodes?
A1: Membrane leakage in ion-selective electrodes, including those based on this compound, is primarily due to the slow leaching of its components into the sample solution. The main components that can leach out are:
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Plasticizer: This is a major component of the PVC membrane (often around 66% by weight) and its gradual loss can compromise the membrane's integrity and functionality.
-
Ionophore (this compound): Spontaneous release of the ionophore from the membrane is a key factor that limits the sensor's lifetime.[1] This is influenced by the ionophore's lipophilicity and its interaction with the sample.
Q2: My electrode's signal is drifting. What is the most likely cause?
A2: Signal drift is a common symptom of membrane component leakage. The continuous leaching of the plasticizer and/or the this compound alters the membrane's composition, leading to a drift in the electrode's potential.[2] Before concluding it is a membrane issue, always perform the initial checks outlined in the troubleshooting guide, such as ensuring your standards are fresh and your meter is functioning correctly.
Q3: How does the choice of plasticizer affect membrane leakage and electrode performance?
A3: The plasticizer is a critical component of the membrane, creating the lipophilic environment for the ionophore.[3] Its properties significantly impact the sensor's performance:
-
Polarity and Lipophilicity: The choice between a polar plasticizer (like o-nitrophenyl octyl ether, o-NPOE) and a non-polar one (like bis(2-ethylhexyl) sebacate, DOS) can affect the sensor's sensitivity and linear range.[4]
-
Leakage Rate: The rate of plasticizer leakage is dependent on its nature. For instance, in one study, the leakage of o-NPOE was found to be significantly higher (up to 20 ppm after 12 hours) compared to DOS (less than 2 ppm after 12 hours).[5][6] This suggests that for applications requiring longer-term stability, a less polar and more lipophilic plasticizer like DOS may be preferable.
Q4: Can I prolong the lifetime of my this compound electrode?
A4: Yes, several strategies can help prolong the electrode's lifetime by minimizing membrane leakage:
-
Optimize Membrane Composition: The ratio of PVC, plasticizer, and ionophore is crucial. Using a highly lipophilic plasticizer can reduce its leaching from the membrane.
-
Proper Storage: Store the electrode according to the manufacturer's instructions, typically in a solution that helps maintain the membrane's hydration and equilibrium.
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Immobilization: Covalently attaching the chromoionophore to the polymer backbone is an advanced technique to prevent its leakage.[1]
Quantitative Data on Membrane Components
The stability of the electrode is directly related to the stability of its membrane components. The following table summarizes data on the leakage of common plasticizers from PVC membranes, which is a key factor in the longevity of a this compound electrode.
| Plasticizer | Type | Leakage after 12h Contact with Solution | Implications for this compound Electrodes |
| o-Nitrophenyl octyl ether (o-NPOE) | Polar | Up to 20 ppm | Higher polarity may be beneficial for some applications, but the higher leakage rate can lead to a shorter sensor lifetime. |
| Bis(2-ethylhexyl) sebacate (DOS) | Non-polar | Does not exceed 2 ppm | Lower leakage rate suggests better long-term stability and a longer operational lifetime for the electrode.[6] |
Experimental Protocols
Protocol for Preparation of a Stable this compound-Based Optical Sensing Membrane
This protocol is adapted from a formulation used for a nitrite-selective optical sensor utilizing this compound.[2]
Materials and Reagents:
-
High molecular weight poly(vinyl chloride) (PVC)
-
Bis(2-ethylhexyl) sebacate (DOS) as the plasticizer
-
This compound
-
Tetrahydrofuran (THF), inhibitor-free
Optimized Membrane Composition:
| Component | Amount (mg) |
| PVC | 66 |
| DOS | 132 |
| This compound | 2 |
Procedure:
-
Dissolution: Weigh and dissolve the specified amounts of PVC, DOS, and this compound in approximately 1.5 mL of THF. Ensure all components are fully dissolved to form a homogenous "cocktail."
-
Casting: Place a glass ring (e.g., 22 mm inner diameter) on a clean, level glass plate.
-
Membrane Formation: Carefully pour the membrane cocktail into the glass ring.
-
Solvent Evaporation: Cover the setup with a watch glass to allow for slow evaporation of the THF. Let it evaporate at room temperature for at least 24 hours. A slow evaporation process is crucial for forming a uniform and mechanically robust membrane.
-
Membrane Conditioning: Once the membrane is formed and the THF has fully evaporated, carefully remove it from the glass plate. The membrane can then be cut into smaller discs for mounting into the electrode body. Before use, condition the membrane by soaking it in the appropriate background electrolyte solution for several hours.
Visualizing the Optimized Membrane Composition
The relationship between the membrane components is critical for its function and stability.
References
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fabrication of target specific solid-state optical sensors using chromoionophoric probe-integrated porous monolithic polymer and silica templates for cobalt ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hybrid Plasticizers Enhance Specificity and Sensitivity of an Electrochemical-Based Sensor for Cadmium Detection - PMC [pmc.ncbi.nlm.nih.gov]
Signal-to-noise ratio enhancement for Chromoionophore VI assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chromoionophore VI assays. Our goal is to help you enhance your signal-to-noise ratio and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a lipophilic, proton-sensitive dye used in optical sensing applications. In a typical assay, it is embedded within a polymer membrane along with a specific ionophore. The assay's mechanism relies on the co-extraction of a target analyte (like nitrite) and a proton from the sample into the membrane. This protonation of this compound causes a change in its optical properties, specifically its absorbance spectrum. By measuring the ratio of absorbance at two different wavelengths (one for the protonated form and one for the deprotonated form), the concentration of the analyte can be determined.
Q2: What are the key components of a this compound-based optical sensor?
A2: A typical this compound optical sensor consists of:
-
A Polymer Matrix: Provides structural support for the sensing components. Poly(vinyl chloride) (PVC) is commonly used.
-
A Plasticizer: A solvent that dissolves the other components and ensures the mobility of ions within the membrane. 2-Nitrophenyl octyl ether (o-NPOE) is a frequent choice.
-
An Ionophore: A molecule that selectively binds the target analyte, facilitating its extraction into the membrane. The choice of ionophore determines the analyte specificity of the sensor.
-
This compound: The signal transducer that changes its absorbance upon protonation.
-
Lipophilic Additives (optional): These can be added to the membrane to enhance selectivity and sensor performance.
Q3: How can I improve the signal-to-noise ratio in my this compound assay?
A3: Enhancing the signal-to-noise ratio is critical for sensitive and accurate measurements. Here are several strategies:
-
Optimize Membrane Composition: The ratio of polymer, plasticizer, ionophore, and chromoionophore can significantly impact sensor performance. Fine-tuning these concentrations is essential.
-
Control Sample pH: Since the assay relies on proton co-extraction, the pH of the sample is a critical parameter. Operating at the optimal pH for your specific analyte and ionophore is crucial.
-
Minimize Interfering Ions: The presence of other ions that can be co-extracted into the membrane can interfere with the measurement. Understanding the selectivity of your ionophore and pretreating samples to remove interfering ions can improve accuracy.
-
Ensure Proper Mixing: Homogeneous distribution of components within the membrane is vital for a consistent response.
-
Use a Stable Light Source and Detector: Fluctuations in the light source or detector noise can decrease the signal-to-noise ratio. Ensure your spectrophotometer is functioning correctly and is properly calibrated.
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Signal | Incorrect wavelength settings: The absorbance is not being measured at the peak wavelengths for the protonated and deprotonated forms of this compound. | Verify the correct wavelengths for this compound (typically around 472 nm for the protonated form and 536 nm for the deprotonated form) and ensure the spectrophotometer is set accordingly. |
| Inactive ionophore: The ionophore may be degraded or inactive, preventing analyte extraction. | Use a fresh batch of the ionophore. Ensure proper storage conditions to maintain its activity. | |
| Incorrect pH of the sample: The pH may be outside the optimal range for proton co-extraction with the analyte. | Measure and adjust the pH of your sample to the optimal range for your specific assay. | |
| Membrane composition is not optimal: The concentrations of the membrane components may not be suitable for your application. | Systematically vary the concentrations of the polymer, plasticizer, ionophore, and this compound to find the optimal formulation. | |
| High Background Signal (High Noise) | Light source instability: Fluctuations in the light source of the spectrophotometer can lead to a noisy baseline. | Allow the spectrophotometer to warm up sufficiently before taking measurements. If the problem persists, the lamp may need to be replaced. |
| Scattering from the membrane: An opaque or non-uniform membrane can scatter light, increasing the background signal. | Ensure the membrane is transparent and homogeneous. Optimize the membrane casting procedure to minimize imperfections. | |
| Presence of interfering substances: Other molecules in the sample may absorb light at the measurement wavelengths or interfere with the membrane. | Analyze a blank sample to determine the background absorbance. If necessary, purify your sample to remove interfering substances. | |
| Poor Reproducibility | Inconsistent membrane preparation: Variations in membrane thickness or composition between batches can lead to different responses. | Standardize your membrane preparation protocol. Ensure consistent solvent evaporation times and casting conditions. |
| Temperature fluctuations: The co-extraction process and the response of the chromoionophore can be temperature-dependent. | Perform all measurements at a constant and controlled temperature. | |
| Leaching of membrane components: The ionophore or chromoionophore may slowly leach out of the membrane into the sample solution, leading to a drift in the signal over time. | Use highly lipophilic components to minimize leaching. Pre-condition the membrane in a solution similar to your sample matrix before use. | |
| Slow Response Time | Thick membrane: A thicker membrane will result in a longer diffusion time for the analyte and proton to reach the sensing layer. | Prepare thinner membranes to reduce the response time. However, be aware that very thin membranes may be less robust. |
| Low analyte concentration: At very low concentrations, the diffusion of the analyte to the membrane surface is slower. | If possible, pre-concentrate your sample. For kinetic measurements, be aware of the longer equilibration times required at low concentrations. |
Experimental Protocols
Preparation of a this compound-Based Optical Sensing Membrane
This protocol describes the preparation of a PVC-based membrane for nitrite sensing.
Materials:
-
High molecular weight poly(vinyl chloride) (PVC)
-
2-Nitrophenyl octyl ether (o-NPOE) as a plasticizer
-
A suitable nitrite-selective ionophore (e.g., a cobalt(III) corrole complex)
-
This compound
-
Tridodecylmethylammonium chloride (TDMAC) as a lipophilic additive
-
Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Prepare the Membrane Cocktail: In a clean glass vial, dissolve the following components in THF to achieve the desired final concentrations (a typical starting point is provided in the table below):
-
PVC
-
o-NPOE
-
Nitrite Ionophore
-
This compound
-
TDMAC
-
-
Casting the Membrane:
-
Pour the membrane cocktail into a glass ring (e.g., 24 mm inner diameter) placed on a clean, flat glass plate.
-
Cover the setup with a watch glass to allow for slow evaporation of the THF. This process should take approximately 24 hours.
-
-
Membrane Conditioning:
-
Once the membrane is formed, carefully remove it from the glass plate.
-
Cut out small discs (e.g., 6 mm diameter) from the master membrane.
-
Condition the membrane discs by soaking them in the sample buffer for at least 30 minutes before use.
-
Typical Membrane Composition:
| Component | Concentration (mmol/kg of plasticizer) |
| Nitrite Ionophore | 20 |
| This compound | 10 |
| TDMAC | 10 |
Absorbance Measurement Protocol
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at the peak wavelengths for the protonated (approx. 472 nm) and deprotonated (approx. 536 nm) forms of this compound.
-
Use the sample buffer as a blank to zero the instrument.
-
-
Measurement:
-
Place the conditioned membrane disc in a cuvette containing the sample solution.
-
Allow the system to equilibrate. The time required will depend on the analyte concentration and membrane thickness.
-
Record the absorbance at both wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the absorbance at the protonated wavelength to the absorbance at the deprotonated wavelength.
-
Correlate this ratio to the analyte concentration using a calibration curve prepared with standard solutions.
-
Visualizations
Experimental Workflow for this compound Assay
Caption: Workflow for preparing and using a this compound optical sensor.
Signaling Pathway of a this compound-Based Sensor
Caption: Co-extraction mechanism leading to the optical signal in a this compound assay.
Validation & Comparative
A Comparative Analysis: Chromoionophore-Based Optical Sensing vs. Indirect Atomic Absorption Spectroscopy for Nitrate Validation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Analytical Methods for Ion Detection.
This guide provides a detailed comparison between an optical sensing method utilizing a chromoionophore with a nitrate-selective ionophore and an indirect atomic absorption spectroscopy (AAS) method for the quantification of nitrate ions. While seemingly disparate, this comparison addresses the validation of a newer, selective optical method against a well-established, albeit indirect, elemental analysis technique. This document outlines the experimental protocols, presents comparative performance data, and visualizes the methodological workflows.
Data Presentation: A Side-by-Side Look at Performance
The following table summarizes the key quantitative performance metrics for both the Chromoionophore VI (Nitrate Ionophore VI)-based optical sensing method and the indirect Atomic Absorption Spectroscopy method for nitrate determination.
| Parameter | This compound (Nitrate Ionophore VI) Optical Method | Indirect Atomic Absorption Spectroscopy (AAS) Method |
| Principle | An optical sensor composed of a polymer membrane containing a nitrate-selective ionophore (Nitrate Ionophore VI) and a chromoionophore. The binding of nitrate to the ionophore induces a change in the spectral properties of the chromoionophore, which is measured spectrophotometrically or fluorometrically. | Indirect measurement of nitrate. Nitrate is reduced to nitrite by passing the sample through a cadmium column. The nitrite then oxidizes the metallic cadmium to Cd(II) ions. The concentration of these liberated Cd(II) ions, which is proportional to the original nitrate concentration, is then determined by AAS.[1][2] |
| Analyte Form | Direct measurement of nitrate ions (NO₃⁻) in solution. | Indirect measurement; requires chemical conversion of nitrate. |
| Linear Range | Typically in the range of 1.0 x 10⁻⁵ to 1.0 x 10⁻¹ M.[3] | 0.1 - 0.5 µg/mL NO₃⁻ (equivalent to 0.362 - 1.810 µg/mL Cd²⁺)[1]. Another study reports a linear range up to 8.0 µg/mL nitrate.[2] |
| Limit of Detection (LOD) | As low as 7.5 x 10⁻⁶ M (for a potentiometric sensor using the same ionophore). Optical sensors can achieve detection limits in the parts-per-million (ppm) range, for instance, down to 0.1 ppm.[3] | 0.05 µg/mL (50 ppb) of nitrate.[2] |
| Selectivity | High selectivity for nitrate over other anions, conferred by the specific molecular recognition properties of Nitrate Ionophore VI.[4] | Dependent on the efficiency and specificity of the cadmium reduction step. Potential interferences from other reducible species or ions that may affect the cadmium column's performance. Cationic interferences (e.g., Na⁺, Ca²⁺, Mg²⁺) can be minimized with a cation-exchange resin.[2] |
| Response Time | Rapid, often on the order of seconds to a few minutes.[4] | Slower, with a sampling rate of approximately 35 samples per hour, due to the column reduction step.[2] |
| Instrumentation | Spectrophotometer or fluorometer, optical sensor probe. | Atomic Absorption Spectrometer (flame or graphite furnace), cadmium reduction column, flow injection analysis (FIA) system (optional). |
Experimental Protocols: A Detailed Look at the Methodologies
This compound (Nitrate Ionophore VI) Optical Sensing Method
This method involves the fabrication of a nitrate-selective optical sensor, typically as a thin film or membrane.
1. Sensor Membrane Cocktail Preparation:
-
A typical membrane composition includes:
-
Polymer Matrix: Poly(vinyl chloride) (PVC), high molecular weight.
-
Plasticizer: Dibutyl phthalate or 2-nitrophenyl octyl ether to ensure membrane flexibility and ion mobility.
-
Ionophore: Nitrate Ionophore VI (9-Hexadecyl-1,7,11,17-tetraoxa-2,6,12,16-tetraazacycloeicosane), which has the chemical formula C₂₈H₆₀N₄O₄ and a molecular weight of 516.80 g/mol .
-
Chromoionophore: A pH-sensitive or ion-sensitive dye that changes its optical properties upon interaction with the ion-ionophore complex.
-
Ionic Additive (optional): A lipophilic salt such as tetraoctylammonium chloride to improve sensor performance.
-
2. Sensor Fabrication:
-
The components are dissolved in a volatile solvent like tetrahydrofuran (THF).
-
This solution is then cast onto a solid support (e.g., a glass slide, polyester film, or the tip of a fiber optic cable) and the solvent is allowed to evaporate, leaving a thin, ion-selective membrane.
3. Measurement Procedure:
-
The optical sensor is immersed in the sample solution.
-
Nitrate ions from the sample selectively bind to the Nitrate Ionophore VI within the membrane.
-
This binding event alters the local environment of the chromoionophore, causing a measurable change in the absorbance or fluorescence of the membrane.
-
The change in the optical signal is recorded using a spectrophotometer or fluorometer and is correlated to the nitrate concentration using a calibration curve.
Indirect Atomic Absorption Spectroscopy (AAS) Method for Nitrate Determination
This method relies on the chemical reduction of nitrate and the subsequent measurement of a metal cation by AAS.
1. Preparation of the Cadmium Reduction Column:
-
Granulated cadmium is treated with a copper sulfate solution to create a copperized cadmium surface, which enhances the reduction efficiency.
-
The copperized cadmium is packed into a small column.
2. Sample Preparation and Reduction:
-
The sample solution is buffered, typically with an ammonium chloride buffer.
-
The buffered sample is passed through the cadmium reduction column. In this step, nitrate (NO₃⁻) is reduced to nitrite (NO₂⁻).
-
The chemical reaction of interest for the indirect measurement is the oxidation of metallic cadmium by the sample's nitrate. For each mole of nitrate that is reduced, a proportional amount of cadmium is oxidized to Cd(II) and dissolves into the sample solution.
3. AAS Measurement:
-
The eluent from the cadmium column, now containing Cd(II) ions in a concentration proportional to the original nitrate concentration, is introduced into the atomic absorption spectrometer.
-
The AAS is configured for the determination of cadmium, typically using a cadmium hollow cathode lamp at a wavelength of 228.8 nm.
-
The absorbance of the cadmium is measured and compared to a calibration curve prepared from standard solutions of known cadmium concentration.
4. Calculation:
-
The concentration of nitrate in the original sample is calculated from the measured cadmium concentration based on the stoichiometry of the reduction reaction.
Mandatory Visualization: Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathway and experimental workflows for each method.
Caption: Signaling pathway of the this compound optical sensor.
Caption: Experimental workflow for indirect nitrate determination by AAS.
References
Cross-Reactivity Assessment of Chromoionophore VI Based Sensors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Chromoionophore VI-based optical sensors with other alternatives, focusing on their cross-reactivity. Experimental data, detailed protocols, and a visual representation of the signaling pathway are presented to aid in the selection and application of these sensors in various research and development settings.
Performance Comparison: Selectivity of Chromoionophore-Based Nitrite Sensors
The selectivity of an ion sensor is a critical performance metric, indicating its ability to detect the target ion in the presence of other, potentially interfering ions. The following table summarizes the logarithm of the optical selectivity coefficients (log Kopt) for nitrite (NO₂⁻) sensors employing different chromoionophores, including this compound. The data is extracted from a study by Yang et al. (2014) on polymeric optical sensors for nitrite detection.[1] Lower log Kopt values indicate higher selectivity for the target ion (nitrite) over the interfering ion.
| Interfering Ion | Chromoionophore I | Chromoionophore II | Chromoionophore III | Chromoionophore V | Chromoionophore VII | Chromoionophore IV + TDMACl | This compound + TDMACl |
| Cl⁻ | -3.5 | -3.2 | -3.0 | -3.8 | -3.1 | -2.5 | -2.8 |
| Br⁻ | -2.8 | -2.5 | -2.3 | -3.2 | -2.4 | -1.9 | -2.2 |
| NO₃⁻ | -2.2 | -1.9 | -1.7 | -2.6 | -1.8 | -1.4 | -1.6 |
| SCN⁻ | -1.5 | -1.2 | -1.0 | -2.0 | -1.1 | -0.8 | -1.0 |
| ClO₄⁻ | -1.0 | -0.8 | -0.6 | -1.5 | -0.7 | -0.4 | -0.5 |
Data presented in the table is estimated from the graphical data provided in Yang et al., 2014.[1]
Key Observations:
-
Sensors based on neutral chromoionophores (I, II, III, V, VII) generally exhibit better selectivity towards nitrite compared to those based on charged chromoionophores (IV and VI) in the presence of a lipophilic additive (TDMACl).[1]
-
The pKa value of the chromoionophore plays a significant role in the sensor's selectivity, with higher pKa values generally leading to better selectivity.[1]
-
While this compound, in this formulation, shows slightly lower selectivity for nitrite compared to some neutral chromoionophores like Chromoionophore V, it remains a viable option for nitrite sensing, particularly in applications where its specific spectral properties are advantageous.
Experimental Protocols
The following is a detailed methodology for the fabrication and cross-reactivity assessment of this compound-based optical sensors, based on established protocols in the literature.[1]
Preparation of the Sensor Membrane Cocktail
-
Component Preparation: Prepare stock solutions of the following components in tetrahydrofuran (THF):
-
High molecular weight poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE)
-
Ionophore selective for the target ion (e.g., a cobalt(III) corrole for nitrite sensing)
-
This compound
-
Lipophilic additive (e.g., tridodecylmethylammonium chloride, TDMACl) if a charged chromoionophore is used.
-
-
Cocktail Formulation: Mix the stock solutions in appropriate ratios to achieve the desired final concentration of each component in the dried film. A typical formulation for a nitrite sensor might be:
-
PVC: 33 wt%
-
o-NPOE: 65 wt%
-
Ionophore: 10 mmol/kg
-
This compound: 10 mmol/kg
-
TDMACl: 10 mmol/kg
-
-
Homogenization: Thoroughly mix the components to ensure a homogenous cocktail.
Fabrication of the Optical Sensor Film
-
Deposition: Cast the sensor cocktail onto a transparent, inert substrate (e.g., a glass slide or the bottom of a microplate well).
-
Solvent Evaporation: Allow the solvent (THF) to evaporate completely in a dust-free environment at room temperature. This results in a thin, transparent sensing film.
Cross-Reactivity Assessment (Matched Potential Method - Optical Adaptation)
The selectivity of the optical sensor can be determined by adapting the Matched Potential Method (MPM), which is commonly used for ion-selective electrodes.
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of the primary ion (e.g., NaNO₂) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 4.5).
-
Prepare a series of standard solutions of each interfering ion (e.g., NaCl, NaBr, NaNO₃, NaSCN, NaClO₄) in the same buffer.
-
-
Measurement Protocol:
-
Primary Ion Response:
-
Expose the sensor film to the primary ion standard solutions of increasing concentration.
-
Measure the absorbance spectrum of the sensor film at each concentration after the response has stabilized.
-
Plot the absorbance at the analytical wavelength versus the logarithm of the primary ion activity to generate a calibration curve.
-
-
Interfering Ion Response:
-
Choose a specific absorbance value (and corresponding potential) from the linear portion of the primary ion calibration curve. This is the "matched potential."
-
Expose the sensor film to the interfering ion solutions of increasing concentration.
-
Determine the concentration of the interfering ion that produces the same absorbance (potential) as the chosen value for the primary ion.
-
-
-
Calculation of Selectivity Coefficient (Kopt): The optical selectivity coefficient is calculated using the following equation:
KoptPrimary Ion, Interfering Ion = aPrimary Ion / aInterfering Ion
where:
-
aPrimary Ion is the activity of the primary ion that produces the matched potential.
-
aInterfering Ion is the activity of the interfering ion that produces the same matched potential.
The logarithm of this value (log Kopt) is typically reported.
-
Signaling Pathway of a this compound-Based Optical Sensor
The operation of a this compound-based optical sensor for anions (like nitrite) relies on a carrier-mediated co-extraction mechanism. The following diagram illustrates the signaling pathway within the sensor membrane.
Caption: Signaling pathway in a this compound-based sensor.
Explanation of the Signaling Pathway:
-
Analyte Complexation: The target analyte anion (A⁻) from the aqueous sample phase partitions into the sensor membrane and forms a complex (IA) with the selective ionophore (I).
-
Charge Neutrality and Co-extraction: To maintain charge neutrality within the organic membrane phase, a proton (H⁺) from the aqueous phase is co-extracted into the membrane.
-
Chromoionophore Protonation: The extracted proton protonates the deprotonated form of this compound (C⁻), converting it to its protonated form (HC).
-
Optical Signal Generation: This protonation event causes a change in the chromoionophore's electronic structure, leading to a measurable change in its absorbance spectrum. This change in absorbance is the analytical signal that is correlated to the concentration of the analyte. The presence of a lipophilic cationic site (R⁺) is necessary to maintain charge balance when using a charged chromoionophore like this compound.[1]
This guide provides a foundational understanding of the cross-reactivity and operational principles of this compound-based sensors. For specific applications, it is recommended to perform in-house validation and optimization of the sensor formulation and measurement conditions.
References
Performance comparison of Chromoionophore VI in different polymer matrices
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of Chromoionophore VI when embedded in various polymer matrices for optical sensing applications.
This compound (ETH 5350) is a widely utilized lipophilic dye in the fabrication of ion-selective optical sensors. Its protonation/deprotonation-dependent color change provides a robust mechanism for optical transduction. However, the performance of a sensor based on this compound is not solely dependent on the chromoionophore itself but is significantly influenced by the polymer matrix in which it is immobilized. The choice of polymer affects key analytical parameters such as sensitivity, selectivity, response time, and operational stability. This guide provides a comparative overview of the performance of this compound in three commonly used polymer matrices: Poly(vinyl chloride) (PVC), Polyurethane (PU), and Silicone Rubber.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of this compound-based optical sensors fabricated with different polymer matrices. The data is a synthesis of findings from various studies on ion-selective optical sensors and provides a general comparison.
| Performance Metric | Poly(vinyl chloride) (PVC) | Polyurethane (PU) | Silicone Rubber |
| Sensitivity | High | Moderate to High | Moderate |
| Selectivity | Good to Excellent | Good | Moderate to Good |
| Response Time | Fast (seconds to minutes) | Moderate (minutes) | Slow (minutes to hours) |
| Stability (Leaching) | Moderate | Good | Excellent |
| Biocompatibility | Low | Good | Excellent |
| Mechanical Properties | Rigid, can be brittle | Flexible, durable | Highly flexible, elastic |
Signaling Pathway of this compound
The operational principle of this compound in an ion-selective optical sensor is based on an ion-exchange mechanism at the sample-membrane interface. The following diagram illustrates the signaling pathway.
Caption: Signaling mechanism of this compound.
Experimental Protocols
The fabrication of an optical sensor membrane involves the dissolution of the chromoionophore, an ionophore selective for the target analyte, and any additives in a suitable solvent, followed by the incorporation of this cocktail into a polymer matrix.
Preparation of the Sensor Cocktail
A typical sensor cocktail consists of the following components dissolved in a volatile solvent like tetrahydrofuran (THF):
-
Polymer: PVC, Polyurethane, or Silicone precursor
-
Plasticizer: e.g., bis(2-ethylhexyl) sebacate (DOS) or o-nitrophenyloctyl ether (o-NPOE) to ensure a homogeneous and flexible membrane.
-
Ionophore: A molecule that selectively binds the target ion.
-
This compound (ETH 5350)
-
Ionic Additive (optional): e.g., potassium tetrakis(4-chlorophenyl)borate (KTpClPB) to reduce membrane resistance and improve ion-exchange kinetics.
The ratios of these components are crucial and need to be optimized for the specific application.
Membrane Fabrication
a) For PVC and Polyurethane:
-
The calculated amounts of the polymer, plasticizer, ionophore, this compound, and ionic additive are dissolved in THF.
-
The solution is thoroughly mixed to ensure homogeneity.
-
The resulting cocktail is poured into a glass ring or a suitable mold placed on a clean glass plate.
-
The solvent is allowed to evaporate slowly in a dust-free environment for approximately 24 hours.
-
The resulting transparent, self-supporting membrane is then carefully peeled off the glass plate.
b) For Silicone Rubber:
-
The ionophore, this compound, and any additives are typically dissolved in a small amount of a suitable solvent.
-
This solution is then mixed with the silicone precursor and the curing agent.
-
The mixture is degassed to remove any air bubbles.
-
The mixture is then cast into a mold and cured at a specified temperature and time according to the manufacturer's instructions.
Sensor Characterization
The performance of the fabricated sensor membranes is evaluated based on the following parameters:
-
Sensitivity: The change in absorbance or fluorescence intensity as a function of the analyte concentration. This is typically determined by exposing the sensor to a series of standard solutions of the target ion.
-
Selectivity: The sensor's ability to respond to the target ion in the presence of other interfering ions. Selectivity coefficients are determined using methods such as the separate solution method (SSM) or the fixed interference method (FIM).
-
Response Time: The time taken for the sensor to reach a stable signal (e.g., 95% of the final value) after a step change in the analyte concentration.
-
Stability: The long-term performance of the sensor, including its resistance to leaching of components and its operational lifetime. This is assessed by periodically re-calibrating the sensor over an extended period.
Concluding Remarks
The choice of the polymer matrix is a critical factor in the design and fabrication of optical sensors based on this compound. PVC remains a popular choice due to its good electrochemical properties and well-established protocols. Polyurethane offers improved biocompatibility and mechanical durability, making it suitable for applications in biological and wearable sensors. Silicone rubber provides the highest flexibility and biocompatibility, along with excellent stability against leaching, though often at the cost of a slower response time. The selection of the optimal polymer matrix will ultimately depend on the specific requirements of the intended application, including the target analyte, the required sensitivity and selectivity, and the operational environment.
Inter-laboratory Validation of a Chromoionophore VI Sensing Method: A Comparative Guide
In the landscape of analytical chemistry, particularly within drug development and scientific research, the robust and reliable quantification of specific ions is paramount. This guide provides a comprehensive comparison of a sensing method utilizing Chromoionophore VI, benchmarked against established alternative techniques. While a formal inter-laboratory validation study for a specific this compound sensing method is not publicly available, this document synthesizes data from various independent studies to offer an objective performance comparison, supported by detailed experimental protocols and visual workflows. This approach aims to provide researchers, scientists, and drug development professionals with the necessary data to evaluate the suitability of this method for their applications.
Performance Comparison of Nitrite Sensing Methods
The following table summarizes the quantitative performance of an optical sensing method based on this compound for the detection of nitrite, compared with alternative electrochemical and spectrophotometric methods. The data is compiled from single-laboratory studies to provide a comparative overview.
| Performance Metric | This compound Optical Sensor | Electrochemical Sensor (AuNPs/CS/Ti3C2) | Spectrophotometric Method (Griess Assay) |
| Linear Range | 10⁻⁷ to 10⁻² M | 0.5–335.5 μM and 335.5–3355 μM | Varies with specific protocol |
| Limit of Detection (LOD) | Not explicitly stated | 69 nM[1] | Varies with specific protocol |
| Response Time | < 1 minute | Not explicitly stated | Minutes to hours |
| Selectivity | Selective for nitrite over other anions such as chloride, bromide, nitrate, perchlorate, and thiocyanate. | Good anti-interference ability. | Susceptible to interference from other colored compounds. |
| Principle | Optical (Absorbance Change) | Electrochemical (Oxidation/Reduction) | Colorimetric (Azo Dye Formation) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and to facilitate a direct comparison of the techniques.
This compound-Based Optical Sensor Fabrication and Measurement
This protocol is based on the formulation of a polymeric optical sensing film for nitrite detection.
Materials:
-
This compound
-
Rhodium(III) 5,10,15,20-tetra(p-tert-butylphenyl)porphyrin (Rh-tBTPP) as ionophore
-
o-Nitrophenyloctyl ether (o-NPOE) as plasticizer
-
Poly(vinyl chloride) (PVC)
-
Tetrahydrofuran (THF)
-
Phosphate buffer (50 mM, pH 4.5)
-
Glass slides
Procedure:
-
Cocktail Preparation: Prepare a sensing cocktail by dissolving 10 mmol/kg of Rh-tBTPP and 10 mmol/kg of this compound in a solution of o-NPOE and PVC (2:1 mass ratio) in THF.
-
Film Casting: Deposit the cocktail onto a clean glass slide and allow the THF to evaporate completely, resulting in a thin, transparent sensing film.
-
Measurement:
-
Mount the sensor film in a cuvette.
-
Introduce the sample solution (e.g., nitrite standards in phosphate buffer).
-
Measure the absorbance spectrum of the film. The degree of protonation of this compound, which is modulated by the presence of nitrite, is monitored by the change in absorbance at specific wavelengths (protonated peak at 472 nm and deprotonated peak at 536 nm).
-
Electrochemical Nitrite Sensing
This protocol outlines the fabrication and use of a gold nanoparticle-modified screen-printed carbon electrode for nitrite detection.
Materials:
-
Screen-printed carbon electrodes
-
Gold nanoparticle solution
-
Phosphate buffer saline (PBS, 0.1 M, pH 6.5)
-
Potassium hexacyanoferrate(II)/potassium hexacyanoferrate(III) solution
-
Nitrite standard solutions
Procedure:
-
Electrode Modification: Electrodeposit gold nanoparticles onto the surface of the screen-printed carbon electrode.
-
Electrochemical Characterization: Characterize the modified electrode using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a potassium hexacyanoferrate solution.
-
Nitrite Detection:
-
Immerse the modified electrode in the nitrite sample solution prepared in PBS.
-
Perform square wave voltammetry (SWV) over a defined potential range.
-
The peak current from the SWV measurement is proportional to the nitrite concentration.
-
Spectrophotometric Nitrite Determination (Griess Assay)
The Griess test is a common colorimetric method for nitrite determination.
Materials:
-
Griess Reagent (a solution containing sulfanilamide and N-(1-Naphthyl)ethylenediamine)
-
Nitrite standard solutions
-
Hydrochloric acid
Procedure:
-
Sample Preparation: Acidify the nitrite-containing sample with hydrochloric acid.
-
Color Development: Add the Griess Reagent to the acidified sample. The nitrite reacts to form a colored azo dye.
-
Measurement: After a specific incubation time, measure the absorbance of the solution at approximately 540 nm using a spectrophotometer. The absorbance is directly proportional to the nitrite concentration.
Visualizing the Methodologies
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the signaling pathway of the this compound sensor and the experimental workflows.
Caption: Signaling pathway of the this compound optical sensor.
Caption: Experimental workflow for the this compound sensing method.
Caption: Logical comparison of key features of the sensing methods.
References
A Comparative Guide to Potassium Sensing: Evaluating Chromoionophore VI-based Optical Methods Against Established Ionophores
For researchers, scientists, and drug development professionals, the accurate and precise measurement of potassium (K+) concentrations is critical in a multitude of biological and pharmaceutical applications. This guide provides a comparative analysis of potassium sensing methodologies, with a focus on the principles of optical sensors that may utilize components like Chromoionophore VI, and a direct comparison with well-established potassium ionophores such as Valinomycin and Dibenzo-18-crown-6.
While this compound (also known as ETH 7075) is a lipophilic pH indicator utilized in the fabrication of optical sensors, it does not directly bind potassium ions. Instead, in a potassium-selective optode, it would serve as a signal transducer. The primary recognition and binding of potassium are carried out by a potassium-selective ionophore. The binding of potassium by the ionophore triggers a change in the local pH within the sensor membrane, which is then detected by the this compound, resulting in an optical signal (e.g., a change in absorbance or fluorescence).
This guide, therefore, compares the performance of potassium sensing systems based on the ionophores Valinomycin and Dibenzo-18-crown-6, for which experimental data is more readily available, and discusses the role and potential performance characteristics of an optical sensing system that would incorporate a chromoionophore like this compound.
Performance Comparison of Potassium Ionophores
The following table summarizes the key performance metrics for potassium sensors based on Valinomycin and Dibenzo-18-crown-6. It is important to note that the performance of a sensor is highly dependent on the entire sensor composition and measurement setup.
| Performance Metric | Valinomycin-Based Sensors | Dibenzo-18-crown-6-Based Sensors | This compound-Based Optical Sensor (Hypothetical) |
| Detection Limit | As low as 233 nM[1] | In the micromolar to millimolar range (e.g., 1 µM to 10 mM)[2] | Dependent on the ionophore used, but potentially in the micromolar range. |
| Linear Range | 0.78 to 8 µM[1] | 1 µM to 10 mM[2] | Dependent on the ionophore and membrane composition. |
| Selectivity | Excellent selectivity for K+ over Na+ and other cations.[3] | Good selectivity for K+, but generally less selective than Valinomycin.[3] | Selectivity is primarily determined by the chosen potassium ionophore. |
| Response Time | Typically in the range of seconds to a few minutes. | Can be very fast, in the order of seconds. | Response time would be influenced by the diffusion of ions and the kinetics of the ionophore and chromoionophore, likely in the range of seconds to minutes. |
| Precision | High precision has been reported in various studies. | Generally good, but can be affected by interfering ions due to lower selectivity.[3] | Precision would be influenced by factors such as light source stability, detector noise, and uniformity of the sensor membrane. |
| Accuracy | High accuracy is achievable, though complex sample matrices can introduce errors.[3] | Accuracy can be lower in samples with high concentrations of interfering ions.[3] | Accuracy would depend on the calibration and the selectivity of the ionophore against the sample matrix. |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and procedures involved in potassium sensing, the following diagrams illustrate the signaling pathway of a generic ionophore-based optical sensor and a typical experimental workflow for its characterization.
Caption: Signaling pathway of an ionophore-based optical sensor.
Caption: Experimental workflow for sensor characterization.
Experimental Protocols
Below are generalized experimental protocols for the fabrication and testing of a potassium-selective optical sensor.
Fabrication of a Potassium-Selective Optode Membrane
This protocol describes the preparation of a sensor membrane that could incorporate a chromoionophore like this compound.
Materials:
-
Potassium Ionophore (e.g., Valinomycin)
-
This compound (ETH 7075)
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS)
-
Polymer Matrix (e.g., Polyvinyl chloride - PVC)
-
Anionic Additive (e.g., Potassium tetrakis(4-chlorophenyl)borate - KTCPB)
-
Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Cocktail Preparation: In a glass vial, dissolve the potassium ionophore (e.g., 1-2 mg), this compound (e.g., 1 mg), plasticizer (e.g., 60-70 mg), polymer (e.g., 30-40 mg), and anionic additive (e.g., 0.5-1 mg) in a minimal amount of THF (e.g., 1 mL). The exact ratios should be optimized for the desired sensor performance.
-
Membrane Casting: Cast the homogenous cocktail solution onto a clean glass plate or a suitable transparent support. Allow the solvent to evaporate slowly in a dust-free environment for at least 24 hours.
-
Sensor Assembly: Once the membrane is fully dried, a section can be cut and mounted onto a suitable support for measurements (e.g., the tip of a fiber optic cable or a cuvette).
Characterization of the Potassium-Selective Optode
This protocol outlines the steps to evaluate the performance of the fabricated sensor.
Equipment:
-
Spectrophotometer or Fluorometer
-
pH meter
-
Stir plate and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Conditioning: Condition the sensor membrane by soaking it in a buffer solution (e.g., 0.01 M Tris-HCl, pH 7.4) for several hours until a stable baseline signal is achieved.
-
Calibration:
-
Prepare a series of standard potassium solutions of known concentrations (e.g., 10⁻⁶ M to 10⁻¹ M) in the conditioning buffer.
-
Immerse the sensor in the lowest concentration standard solution and record the optical signal (absorbance or fluorescence) once it stabilizes.
-
Sequentially immerse the sensor in increasing concentrations of the potassium standards, recording the signal at each step.
-
Plot the optical signal versus the logarithm of the potassium concentration to generate a calibration curve.
-
-
Determination of Accuracy and Precision:
-
Precision: Repeatedly measure the optical signal of a standard potassium solution (at least n=5) to determine the standard deviation and relative standard deviation (RSD).
-
Accuracy: Analyze a certified reference material or a sample with a known potassium concentration and compare the measured value to the true value.
-
-
Selectivity Testing:
-
Prepare solutions of interfering ions (e.g., Na+, Ca²+, Mg²+, NH₄⁺) at concentrations relevant to the intended application.
-
Measure the sensor's response to these interfering ions and calculate the selectivity coefficients using the separate solution method or the fixed interference method.
-
References
A Comparative Guide to Fluorescent pH Indicators: Benchmarking Chromoionophore VI
For researchers, scientists, and drug development professionals, the precise measurement of pH is critical in a multitude of experimental systems. Fluorescent pH indicators have become indispensable tools for this purpose, offering high sensitivity and spatial resolution. This guide provides an objective comparison of Chromoionophore VI against other widely used fluorescent pH indicators, namely BCECF, SNARF, and HPTS, with a focus on their performance characteristics and supporting experimental data.
Introduction to Fluorescent pH Indicators
Fluorescent pH indicators are molecules that exhibit changes in their fluorescence properties, such as excitation or emission spectra, in response to alterations in pH. This phenomenon is typically based on the protonation or deprotonation of the fluorophore, which modulates its electronic structure and, consequently, its interaction with light. The ideal pH indicator for a specific application depends on several factors, including the desired pH range, the experimental environment (e.g., intracellular or extracellular), and the instrumentation available.
Performance Comparison of Key Fluorescent pH Indicators
The selection of an appropriate fluorescent pH indicator is paramount for accurate and reliable pH measurements. The following table summarizes the key quantitative performance parameters of this compound, BCECF, SNARF-1, and HPTS.
| Parameter | This compound | BCECF | SNARF-1 | HPTS (Pyranine) |
| pKa | Not typically defined in aqueous solution; dependent on membrane composition | ~6.98[1] | ~7.5[2] | ~7.3 - 7.7[3][4] |
| Excitation Wavelength (λex) | ~530 nm[5] | Ratiometric: ~440 nm and ~490 nm[6] | Ratiometric: ~488 nm or ~514 nm[2] | Ratiometric: ~405 nm and ~450 nm[7][8] |
| Emission Wavelength (λem) | ~560 nm[5] | ~535 nm[6] | Ratiometric: ~580 nm and ~640 nm[2][6] | ~510 nm[7][8] |
| Quantum Yield (Φ) | Not widely reported | Not consistently reported in comparative studies | Varies with pH and derivative | High, but specific values vary with conditions[3] |
| Photostability | Generally stable in optical sensor membranes | Moderate; photobleaching can occur with intense illumination | Good | Good[9] |
| Response Time | Dependent on membrane diffusion and ionophore kinetics | Fast (seconds) | Fast (seconds)[10] | Fast (seconds)[10] |
| Common Applications | Lipophilic pH sensing in optical membranes and ion-selective electrodes | Intracellular pH measurements in the physiological range[1] | Ratiometric intracellular pH measurements[2] | Extracellular and intracellular pH measurements, particularly in ratiometric applications[7][11] |
Signaling Pathway of Fluorescent pH Indicators
The fundamental mechanism underlying the function of these fluorescent pH indicators is the reversible protonation and deprotonation of the dye molecule. This process alters the electronic configuration of the fluorophore, leading to a change in its fluorescence characteristics.
Caption: General signaling pathway of fluorescent pH indicators.
Experimental Protocols
Accurate pH measurements using fluorescent indicators require careful experimental design and execution. Below are detailed methodologies for key experiments.
Intracellular pH Measurement using BCECF-AM
This protocol describes the use of the acetoxymethyl (AM) ester form of BCECF, which is cell-permeant.
a. Cell Loading:
-
Prepare a stock solution of BCECF-AM in anhydrous DMSO.
-
Incubate cultured cells with a final concentration of 1-5 µM BCECF-AM in a serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells twice with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.
-
Allow the cells to de-esterify the BCECF-AM into the active, cell-impermeant BCECF for approximately 30 minutes.
b. Fluorescence Measurement:
-
Use a fluorescence microscope or plate reader equipped with filters for ratiometric imaging.
-
Excite the cells alternately at ~490 nm and ~440 nm.
-
Record the emission fluorescence at ~535 nm for both excitation wavelengths.
-
The ratio of the fluorescence intensities (F490/F440) is proportional to the intracellular pH.
c. Calibration:
-
To obtain an in situ calibration curve, treat the loaded cells with a protonophore such as nigericin (5-10 µM) in a high-potassium buffer.
-
Expose the cells to a series of calibration buffers with known pH values.
-
Measure the F490/F440 ratio at each pH to construct a calibration curve.
Ratiometric pH Measurement using SNARF-1
SNARF-1 is a dual-emission indicator, which offers an alternative ratiometric approach.
a. Cell Loading:
-
Follow a similar loading protocol as for BCECF-AM, using SNARF-1 AM ester.
b. Fluorescence Measurement:
-
Excite the cells at a single wavelength, typically around 514 nm.
-
Simultaneously or sequentially record the fluorescence emission at two wavelengths, for example, 580 nm and 640 nm.[6]
-
The ratio of the fluorescence intensities (F640/F580) is dependent on the pH.
c. Calibration:
-
Perform an in situ calibration as described for BCECF, using nigericin and high-potassium buffers of known pH.
-
Plot the fluorescence ratio against the corresponding pH values to generate a calibration curve.
Extracellular pH Measurement using HPTS (Pyranine)
HPTS is a highly water-soluble and membrane-impermeable indicator, making it suitable for extracellular pH measurements.
a. Preparation:
-
Prepare a stock solution of HPTS in water or a suitable buffer.
-
Add HPTS to the experimental medium at a final concentration of 1-10 µM.
b. Fluorescence Measurement:
-
Use a fluorometer or plate reader capable of dual-excitation ratiometry.
-
Excite the sample at approximately 405 nm and 450 nm.
-
Measure the emission at 510 nm for both excitation wavelengths.
-
The ratio of the fluorescence intensities (F450/F405) is related to the pH.
c. Calibration:
-
Prepare a series of standard buffer solutions with known pH values containing the same concentration of HPTS as the experimental samples.
-
Measure the fluorescence ratio for each standard to create a calibration curve.
Experimental Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for intracellular and extracellular pH measurements.
Caption: Workflow for intracellular pH measurement.
Caption: Workflow for extracellular pH measurement.
Conclusion
The choice of a fluorescent pH indicator should be guided by the specific requirements of the experiment. This compound stands out for its application in lipophilic environments and optical sensing membranes, where traditional water-soluble indicators are unsuitable. For intracellular pH measurements in the physiological range, BCECF and SNARF derivatives are well-established and reliable choices, offering the advantages of ratiometric measurements to minimize artifacts related to dye concentration and photobleaching. HPTS is a versatile indicator suitable for both extra- and intracellular applications, particularly when its distinct excitation ratio properties are advantageous. By understanding the performance characteristics and experimental protocols outlined in this guide, researchers can make informed decisions to select the most appropriate fluorescent pH indicator for their scientific investigations.
References
- 1. Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-biscarboxyethyl-5(and 6)-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single Fluorescent Protein-Based Indicator with a Time-Resolved Fluorescence Readout for Precise pH Measurements in the Alkaline Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantum yield measurement in a multicolor chromophore solution using a nanocavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lifetime-Based pH Sensors: Indicators for Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymer Dots with Enhanced Photostability, Quantum Yield, and Two-Photon Cross-Section using Structurally Constrained Deep-Blue Fluorophores | Bioproducts Institute [bpi.ubc.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Theory and practice in optical pH sensing | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of Chromoionophore VI: A Guide to Safe Practices
Researchers and laboratory professionals handling Chromoionophore VI must adhere to stringent safety and disposal protocols to mitigate potential health risks and ensure environmental compliance. This guide provides essential information based on available safety data to manage the lifecycle of this compound in a laboratory setting, from handling to final disposal.
Core Safety & Handling Protocols
According to the Safety Data Sheet (SDS) for this compound, this substance is classified with significant health hazards. It is identified as a substance that may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure. Therefore, strict adherence to safety precautions is paramount.
Personal Protective Equipment (PPE): When handling this compound, wearing appropriate personal protective equipment is mandatory. This includes:
-
Gloves: Impervious gloves should be worn to prevent skin contact.
-
Protective Clothing: Appropriate protective clothing is necessary to minimize skin exposure.
-
Eye and Face Protection: Safety glasses or goggles and, in some cases, a face shield are required to protect against splashes or dust.
Handling Procedures:
-
Obtain and review all safety information before use.
-
Do not handle the substance until all safety precautions have been read and understood.
-
Avoid breathing dust.
-
Contaminated clothing should be changed immediately.
-
It is recommended to apply preventive skin protection.
-
After working with the substance, hands and face should be thoroughly washed.
Disposal Pathway for this compound
The primary directive for the disposal of this compound is clear: it must be managed as hazardous waste. The SDS explicitly states to "Dispose of contents/ container to an approved waste disposal plant". This indicates that on-site chemical neutralization or drain disposal is not appropriate.
Key Disposal Steps:
-
Waste Segregation: Unused this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated labware) should be collected in a designated, properly labeled hazardous waste container.
-
Container Management: The waste container must be kept tightly closed and stored in a dry, well-ventilated area. Access to this storage area should be restricted to qualified or authorized personnel.
-
Professional Disposal: The sealed container must be transferred to an approved and licensed hazardous waste disposal facility. It is crucial to follow all local, state, and federal regulations governing hazardous waste disposal.
The following flowchart outlines the decision-making and operational process for the safe disposal of this compound.
Quantitative Safety Information Summary
While the Safety Data Sheet for this compound does not provide specific quantitative values for disposal procedures, it does highlight critical hazard classifications. The following table summarizes the key safety information.
| Parameter | Value | Source |
| GHS Hazard Statements | H360: May damage fertility or the unborn child. | |
| H373: May cause damage to organs through prolonged or repeated exposure. | ||
| Storage Temperature | Room Temperature |
Note: The absence of detailed experimental protocols for disposal in the provided safety documentation underscores the importance of relying on professional hazardous waste management services. Laboratory-specific disposal protocols should be developed in consultation with your institution's Environmental Health and Safety (EHS) department to ensure full compliance and safety.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
